Ciprostene
Descripción
structure given in first source
See also: this compound Calcium (active moiety of).
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
81845-44-5 |
|---|---|
Fórmula molecular |
C22H36O4 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C22H36O4/c1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24/h8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26)/b12-11+,16-8-/t17-,18+,19+,20+,22-/m0/s1 |
Clave InChI |
VKPYUUBEDXIQIB-QBPWRKFFSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C(=C/CCCC(=O)O)/C[C@]2(C[C@H]1O)C)O |
SMILES canónico |
CCCCCC(C=CC1C2CC(=CCCCC(=O)O)CC2(CC1O)C)O |
Sinónimos |
9beta-methyl-6alpha-carbaprostaglandin I2 9beta-methylcarbacyclin ciprostene |
Origen del producto |
United States |
Foundational & Exploratory
Ciprostene: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and biological properties of Ciprostene, a stable synthetic analog of prostacyclin (PGI2). This document details its chemical structure, provides a summary of its physicochemical properties, outlines relevant experimental protocols for its analysis and synthesis, and illustrates its primary signaling pathway.
Chemical Structure and Identification
This compound is a carbacyclin analog characterized by the replacement of the oxygen atom in the furan ring of prostacyclin with a methylene group, and the addition of a methyl group at the 9-position. This modification enhances its chemical stability compared to the parent compound.
| Identifier | Value |
| IUPAC Name | (5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoic acid |
| CAS Number | 81703-55-1 (for calcium salt) |
| Molecular Formula | C22H36O4 (for free acid) |
| SMILES String | CCCCC--INVALID-LINK--O |
Physicochemical Properties
Quantitative data regarding the physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 364.5 g/mol (free acid), 767.1 g/mol (calcium salt) | [1] |
| Solubility (calcium salt) | DMF: 25 mg/ml, DMSO: 16.8 mg/ml, ethanol: 34 mg/ml, PBS (pH 7.2): 0.29 µg/ml | [1] |
| Formulation | A crystalline solid | [1] |
| Stability | ≥ 6 months at -20°C | [1] |
Experimental Protocols
Quantitative Analysis in Plasma
A highly sensitive method for the determination of this compound in plasma has been developed using gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase extraction on an immobilized antibody column.
Methodology:
-
Antibody Immobilization: Anti-ciprostene antibodies, raised in rabbits, are coupled to an agarose support matrix.
-
Sample Extraction: The immobilized antibody column is used for the solid-phase extraction of this compound from plasma samples, providing a high degree of selectivity and clean-up.
-
Derivatization: The extracted this compound is derivatized by treatment with pentafluorobenzyl bromide followed by bis(trimethylsilyl)trifluoroacetamide.
-
GC-MS Analysis: The derivatized analyte is quantified using negative-ion chemical ionization GC-MS.
-
Quantitation Limit: The lower limit of quantitation for this method is 50 pg/ml using a 1 ml plasma sample.
Chemical Synthesis Overview
Key Synthetic Steps:
-
Construction of the Bicyclic Core: The synthesis typically begins with the construction of a bicyclo[3.3.0]octane ring system. This can be achieved through various methods, including intramolecular cyclization reactions.
-
Introduction of the α-Side Chain: The carboxylic acid-containing side chain is often introduced via a Wittig-type reaction on a ketone precursor of the bicyclic core.
-
Introduction of the ω-Side Chain: The hydroxyoctenyl side chain is typically installed through the reaction of an organometallic reagent (e.g., an organocuprate or an organolithium reagent) with an aldehyde or epoxide functional group on the bicyclic intermediate.
-
Stereochemical Control: The stereochemistry of the hydroxyl groups and the side chains is a critical aspect of the synthesis and is often controlled through the use of chiral starting materials, chiral reagents, or stereoselective reactions.
Mechanism of Action and Signaling Pathway
This compound is a prostacyclin (PGI2) analog and functions as a potent agonist of the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR). The activation of the IP receptor by this compound initiates a well-defined intracellular signaling cascade.
Signaling Pathway of this compound
The binding of this compound to the IP receptor on the cell surface leads to the activation of the associated Gs alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates the enzyme adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the physiological effects of this compound, such as the inhibition of platelet aggregation and vasodilation.
This technical guide provides a comprehensive overview of this compound, offering valuable information for researchers and professionals in the field of drug development and pharmacology. The detailed chemical information, experimental protocols, and signaling pathway elucidation serve as a foundational resource for further investigation and application of this potent prostacyclin analog.
References
An In-depth Technical Guide to the Synthesis and Purification of Ciprostene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide outlines a plausible synthesis and purification process for Ciprostene based on established methodologies for structurally related prostacyclin analogs. Due to the limited availability of specific literature for this compound, this document serves as an illustrative guide, providing representative protocols and data.
Introduction to this compound
This compound is a chemically stable and potent prostacyclin (PGI2) analog. Like other prostacyclin mimetics, it is a vasodilator and an inhibitor of platelet aggregation. These properties make it a molecule of significant interest in the research and development of treatments for cardiovascular diseases such as pulmonary hypertension and peripheral vascular disease. This guide details a potential synthetic route and purification strategy for this compound, providing researchers with a foundational understanding for its laboratory-scale production.
Chemical Structure:
-
IUPAC Name: (5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoic acid
-
Molecular Formula: C₂₂H₃₆O₄
-
Molecular Weight: 364.52 g/mol
Proposed Synthesis of this compound
The total synthesis of this compound can be approached using a convergent strategy, a hallmark of prostaglandin synthesis, largely based on the seminal work of E.J. Corey. This involves the synthesis of key building blocks, followed by their strategic assembly. The proposed route starts from the readily available Corey lactone, a versatile chiral intermediate.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound reveals two key side chains, the α-chain and the ω-chain, attached to a central cyclopentane core. The synthesis will therefore focus on the stereocontrolled installation of these chains onto a modified Corey lactone derivative.
Synthesis of the ω-Chain Precursor
The ω-chain, an (E,3S)-3-hydroxyoct-1-enyl moiety, can be prepared from commercially available starting materials. The key steps involve establishing the correct stereochemistry at the hydroxyl group and forming the trans-double bond.
Assembly of the this compound Backbone
The core of the synthesis involves the modification of the Corey lactone and the sequential addition of the two side chains.
Key Reaction Steps:
-
Protection of Alcohols: The hydroxyl groups of the Corey lactone are protected to prevent unwanted side reactions.
-
Lactone Reduction: The lactone is reduced to a lactol.
-
Wittig or Horner-Wadsworth-Emmons Olefination: The α-chain is introduced via a Wittig or Horner-Wadsworth-Emmons reaction with the appropriate phosphorane or phosphonate, respectively. This reaction establishes the Z-geometry of the double bond in the α-chain.
-
Oxidation of the Alcohol: The newly formed alcohol from the lactol reduction is oxidized to an aldehyde.
-
Organocuprate Addition: The ω-chain is introduced via a 1,4-conjugate addition of a Gilman cuprate, derived from the ω-chain precursor, to an enone intermediate. This step is crucial for establishing the correct stereochemistry of the ω-chain.
-
Deprotection: The protecting groups are removed to yield the final this compound molecule.
Experimental Protocols
Protocol 2.4.1: Horner-Wadsworth-Emmons Olefination for α-Chain Installation
-
To a solution of the phosphonate precursor for the α-chain in anhydrous tetrahydrofuran (THF) at -78 °C, a strong base such as sodium hexamethyldisilazide (NaHMDS) is added dropwise.
-
The resulting ylide solution is stirred at -78 °C for 30 minutes.
-
A solution of the aldehyde, derived from the protected Corey lactone, in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2.4.2: Organocuprate Addition for ω-Chain Installation
-
To a solution of the vinyl iodide precursor of the ω-chain in anhydrous diethyl ether at -78 °C, two equivalents of tert-butyllithium are added dropwise.
-
The resulting vinyl lithium solution is stirred at -78 °C for 30 minutes.
-
In a separate flask, a suspension of copper(I) cyanide (CuCN) in anhydrous THF is cooled to -78 °C.
-
The vinyl lithium solution is transferred to the CuCN suspension via cannula.
-
The resulting higher-order cyanocuprate solution is stirred at -78 °C for 30 minutes.
-
A solution of the cyclopentenone intermediate in anhydrous THF is added dropwise to the cuprate solution.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and ammonium hydroxide.
-
The mixture is stirred vigorously until the aqueous layer turns deep blue.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Quantitative Data (Representative)
| Reaction Step | Typical Yield (%) | Purity (by HPLC) (%) |
| Protection of Corey Lactone | >95 | >98 |
| Lactone Reduction | 90-95 | >97 |
| Horner-Wadsworth-Emmons Olefination | 70-85 | >95 |
| Oxidation to Aldehyde | 85-95 | >98 |
| Organocuprate Addition | 60-75 | >90 |
| Deprotection | 80-90 | >95 |
Purification of this compound
The purification of the final this compound compound is critical to remove any unreacted starting materials, reagents, and side products. A multi-step chromatographic approach is typically employed to achieve high purity.
Purification Strategy
-
Initial Purification by Flash Column Chromatography: The crude product from the final deprotection step is first subjected to flash column chromatography on silica gel. This step removes the bulk of the impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving the high purity required for biological and pharmaceutical applications, preparative reverse-phase HPLC is the method of choice. This technique separates the target molecule from closely related impurities.[1]
-
Lyophilization: The final purified fractions from HPLC are often lyophilized to yield the this compound as a stable, fluffy powder.
Experimental Protocols
Protocol 3.2.1: Flash Column Chromatography
-
A silica gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
The column is eluted with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC.
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
Protocol 3.2.2: Preparative HPLC
-
The partially purified this compound is dissolved in the mobile phase for HPLC.
-
The solution is filtered through a 0.45 µm filter.
-
The sample is injected onto a preparative reverse-phase C18 column.
-
Elution is carried out using an isocratic or gradient system of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
The eluent is monitored by a UV detector at an appropriate wavelength.
-
Fractions corresponding to the main peak are collected.
-
The collected fractions are analyzed for purity by analytical HPLC.
-
Pure fractions are combined, and the organic solvent is removed under reduced pressure.
-
The remaining aqueous solution is frozen and lyophilized to obtain the final product.
Quantitative Data (Representative)
| Purification Step | Recovery (%) | Final Purity (by HPLC) (%) |
| Flash Column Chromatography | 80-90 | 95-98 |
| Preparative HPLC | 70-85 | >99.5 |
Visualizations
Proposed this compound Synthesis Pathway
Caption: Proposed synthetic pathway for this compound.
This compound Purification Workflow
Caption: Workflow for the purification of this compound.
This compound Signaling Pathway
This compound, as a prostacyclin analog, is expected to exert its biological effects by activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[2][3]
Caption: this compound's proposed signaling pathway.
References
Ciprostene: A Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprostene is a chemically stable synthetic analog of prostacyclin (PGI₂). As a member of the prostanoid class of compounds, it exhibits potent physiological effects, primarily involving the cardiovascular and hematological systems. This technical guide provides an in-depth overview of the available pharmacokinetic and pharmacodynamic data for this compound, intended to support research and development activities. Due to the limited availability of specific quantitative pharmacokinetic parameters in publicly accessible literature, this guide focuses on its well-documented pharmacodynamic effects and the established mechanism of action for prostacyclin analogs.
Pharmacodynamics
This compound exerts its physiological effects through mechanisms shared with endogenous prostacyclin, primarily acting as a potent vasodilator and an inhibitor of platelet aggregation.
Mechanism of Action: The Prostacyclin Signaling Pathway
This compound's mechanism of action is initiated by its binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) found on the surface of platelets and vascular smooth muscle cells.[1][2][3][4] This interaction triggers a signaling cascade that ultimately leads to the observed physiological responses.
The key steps in the signaling pathway are as follows:
-
Receptor Binding: this compound binds to the IP receptor.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[1]
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates cAMP-dependent Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA then phosphorylates various downstream intracellular proteins, leading to the cellular response.
Key Pharmacodynamic Effects
The primary pharmacodynamic effects of this compound are vasodilation and inhibition of platelet aggregation.
Vasodilation:
In vascular smooth muscle cells, the activation of PKA leads to the phosphorylation and inhibition of myosin light chain kinase. This prevents the phosphorylation of myosin, resulting in smooth muscle relaxation and vasodilation. This leads to a decrease in peripheral vascular resistance and blood pressure.
Inhibition of Platelet Aggregation:
In platelets, the PKA-mediated phosphorylation of intracellular proteins inhibits several processes crucial for platelet activation and aggregation. This includes a decrease in intracellular calcium mobilization and the inhibition of the conformational change of glycoprotein IIb/IIIa receptors, which are necessary for fibrinogen binding and platelet cross-linking.
Fibrinolysis:
Some studies suggest that this compound may also have clot dissolution properties, indicating a potential role in enhancing fibrinolysis.
Pharmacokinetics
Table 1: Summary of this compound Pharmacodynamic Effects in an Animal Model
| Parameter | Species | Dose | Effect |
| Hemodynamics | |||
| Total Peripheral Resistance | Cat | 5-80 µg/kg/min (IV infusion) | Dose-dependent decrease |
| Mean Aortic Pressure | Cat | 5-80 µg/kg/min (IV infusion) | Dose-dependent decrease |
| Heart Rate | Cat | 5-80 µg/kg/min (IV infusion) | No significant change |
| Cardiac Index | Cat | 5-80 µg/kg/min (IV infusion) | No significant change |
| Platelet Aggregation | |||
| ADP-induced Aggregation | Cat | 5-80 µg/kg/min (IV infusion) | Inhibition at all doses |
| Fibrinolysis | |||
| Thrombus Weight | Cat | 8 µg/kg/min (IV infusion) | No significant enhancement of dissolution |
| Thrombus Weight | Cat | 20 µg/kg/min (IV infusion) | Significant reduction compared to vehicle |
Experimental Protocols
Detailed experimental protocols for studies specifically involving this compound are not extensively published. However, based on the nature of the reported studies, the following general methodologies are likely employed.
In Vivo Hemodynamic and Platelet Aggregation Studies in Anesthetized Cats
This experimental workflow is designed to assess the cardiovascular and anti-platelet effects of a substance in a live animal model.
References
- 1. PathWhiz [smpdb.ca]
- 2. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Ciprostene receptor binding affinity
An In-depth Technical Guide to Ciprostene Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostanoids are a class of bioactive lipids that mediate a wide array of physiological and pathological processes, including inflammation, cardiovascular homeostasis, and pain signaling. Their effects are transduced by a family of eight distinct G-protein coupled receptors (GPCRs): the DP1-2, EP1-4, FP, IP, and TP receptors.[1] The prostacyclin (PGI₂) receptor, or IP receptor, is of significant therapeutic interest, primarily due to its potent vasodilatory and anti-platelet aggregatory functions.[2]
This compound, and its more chemically stable and widely studied analog cicaprost, are potent and highly selective agonists for the IP receptor.[3] Understanding the binding affinity and selectivity of these molecules is critical for the development of targeted therapeutics for conditions such as pulmonary arterial hypertension. This guide provides a comprehensive overview of the receptor binding affinity of cicaprost as a representative IP agonist, details the experimental protocols used to determine these parameters, and illustrates the key signaling pathways involved.
Receptor Binding Affinity Data
The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds. It is typically quantified by the inhibition constant (Kᵢ) or the dissociation constant (Kₐ), where a lower value indicates a higher affinity. Competition binding assays are commonly used to determine the Kᵢ of an unlabeled compound (like cicaprost) by measuring its ability to displace a radiolabeled ligand from the receptor.
Cicaprost is distinguished by its high selectivity for the IP receptor over other prostanoid receptors. The following table summarizes quantitative binding affinity data for cicaprost across a panel of mouse prostanoid receptors, demonstrating this selectivity. Data for human receptors are included where available.
Table 1: Binding Affinities (Kᵢ, nM) of Cicaprost at Prostanoid Receptors
| Receptor Subtype | Mouse (Kᵢ, nM) | Human (Kᵢ, nM) | Primary G-Protein Coupling |
|---|---|---|---|
| IP | 11 | - | Gs |
| DP1 | >10000 | - | Gs |
| EP1 | 3000 | - | Gq |
| EP2 | >10000 | - | Gs |
| EP3 | 1800 | 255 | Gi |
| EP4 | 1900 | - | Gs |
| FP | >10000 | - | Gq |
| TP | >10000 | - | Gq |
Data for mouse receptors are derived from the comprehensive analysis by Kiriyama et al., as cited in Narumiya et al. (1999). A functional potency (pEC₅₀) of 8.39 for cicaprost at the human IP receptor has also been reported.
IP Receptor Signaling Pathway
Upon binding to this compound or cicaprost, the IP receptor undergoes a conformational change, leading to the activation of its coupled heterotrimeric G-protein, Gs. This initiates a well-defined signaling cascade resulting in the modulation of cellular function.
-
Receptor Activation : The agonist binds to the IP receptor.
-
G-Protein Coupling : The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Activation : The GTP-bound Gαs dissociates from the βγ-subunits and activates the enzyme adenylyl cyclase (AC).
-
Second Messenger Production : Activated AC converts ATP into the second messenger, cyclic adenosine monophosphate (cAMP).
-
Downstream Effects : cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the ultimate cellular response, such as smooth muscle relaxation (vasodilation) or inhibition of platelet activation.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A competitive binding assay is used to determine the Kᵢ value of an unlabeled test compound.
Materials and Reagents
-
Cell Membranes : Membranes prepared from cells stably expressing the human prostanoid receptor of interest (e.g., HEK-293 cells).
-
Radioligand : A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Iloprost for the IP receptor).
-
Test Compound : Unlabeled cicaprost, dissolved and serially diluted.
-
Binding Buffer : e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer : Ice-cold binding buffer.
-
Filtration Apparatus : 96-well cell harvester with glass fiber filters (e.g., GF/C filters, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation Cocktail & Counter : For quantifying radioactivity.
Protocol: Competitive Binding Assay (Filtration Method)
-
Membrane Preparation :
-
Culture cells expressing the target receptor to near confluence.
-
Homogenize cells in cold lysis buffer and perform differential centrifugation to pellet the membrane fraction.
-
Resuspend the final membrane pellet in binding buffer and determine the total protein concentration (e.g., using a BCA assay).
-
-
Assay Setup :
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding Buffer.
-
A fixed concentration of radioligand (typically at or near its Kₐ value).
-
A range of concentrations of the unlabeled test compound (cicaprost).
-
For determining non-specific binding, add a saturating concentration of an unlabeled ligand instead of the test compound.
-
For determining total binding, add buffer instead of the test compound.
-
-
Initiate the binding reaction by adding a specific amount of the membrane preparation (e.g., 10-50 µg protein) to each well.
-
-
Incubation :
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Separation of Bound and Free Ligand :
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification :
-
Dry the filters, add scintillation cocktail, and count the radioactivity trapped on each filter using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding : For each concentration of the test compound, subtract the non-specific binding counts from the total binding counts.
-
Generate Competition Curve : Plot the specific binding as a function of the log concentration of the test compound (cicaprost). This will produce a sigmoidal dose-response curve.
-
Determine IC₅₀ : Use non-linear regression analysis to fit the curve and determine the IC₅₀, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Kᵢ : Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + ([L]/Kₐ))
-
Where [L] is the concentration of the radioligand used and Kₐ is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This compound, represented by its stable analog cicaprost, is a highly potent and selective agonist for the prostanoid IP receptor. Quantitative binding data reveal that its affinity for the IP receptor is orders of magnitude higher than for other prostanoid receptor subtypes, underscoring its specificity. The activation of the IP receptor initiates a Gs-cAMP-PKA signaling cascade, which mediates its significant physiological effects. The detailed experimental protocols for radioligand binding assays provide a robust framework for researchers to quantify ligand-receptor interactions, which is a fundamental step in the characterization of novel compounds and the development of targeted therapeutics.
References
In Vivo Effects of Ciprostene on Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprostene, a chemically stable analog of prostacyclin (PGI₂), has demonstrated significant potential as a modulator of platelet function. This technical guide provides an in-depth analysis of the in vivo effects of this compound on platelet aggregation, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. Drawing from preclinical studies, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's anti-platelet activity. While specific quantitative data on the percentage of platelet inhibition by this compound from seminal studies is not publicly available, this guide synthesizes the existing qualitative findings and supplements them with data from other prostacyclin analogs to provide a thorough overview.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The dysregulation of this process is a key factor in the pathophysiology of various cardiovascular diseases. Prostacyclin (PGI₂) is a potent endogenous inhibitor of platelet aggregation. However, its therapeutic application is limited by its chemical instability. This compound, as a stable PGI₂ analog, offers a promising alternative for antiplatelet therapy. This guide delves into the in vivo evidence of this compound's effects on platelet aggregation, providing a valuable resource for its further investigation and development.
Quantitative Data on In Vivo Platelet Inhibition
A key preclinical study investigated the in vivo effects of this compound on ADP-induced platelet aggregation in an anesthetized cat model. While the study concluded that all tested doses of this compound inhibited platelet aggregation, the specific percentage of inhibition for each dose was not reported in the available literature.[1]
Table 1: In Vivo Effects of this compound on ADP-Induced Platelet Aggregation in an Anesthetized Cat Model [1]
| This compound Infusion Rate (µg/kg/min) | Duration of Infusion (minutes) | Observed Effect on ADP-Induced Platelet Aggregation |
| 5 | 20 | Inhibition |
| 10 | 20 | Inhibition |
| 20 | 20 | Inhibition |
| 40 | 20 | Inhibition |
| 80 | 20 | Inhibition |
Note: The original study by Schaffer et al. (1988) states that all doses produced inhibition of ADP-induced platelet aggregation; however, the quantitative percentage of inhibition is not specified in the abstract.
To provide a comparative context, studies on other prostacyclin analogs, such as taprostene, have reported dose-dependent inhibition of platelet aggregation. For instance, taprostene inhibited ADP-induced platelet aggregation in rats with an ED₅₀ value of 0.36 µg/kg/min via intravenous infusion.[2]
Experimental Protocols
The following sections detail the methodologies employed in the in vivo assessment of this compound's anti-platelet effects, based on the available literature.
Animal Model
The primary animal model used for the in vivo evaluation of this compound's effect on platelet aggregation was the anesthetized cat.[1]
Drug Administration
This compound was dissolved in Tyrode's buffer (pH 7.4) and administered via continuous intravenous infusion in ascending doses of 5, 10, 20, 40, and 80 µg/kg/min.[1] Each dose was infused for a duration of 20 minutes.
Platelet Aggregation Assay
While the specific method for measuring platelet aggregation was not detailed in the abstract of the primary study, a common in vivo method involves the following steps:
-
Blood Sampling: Blood samples are drawn from the animal at baseline and during the infusion of this compound.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma.
-
Aggregometry: Platelet aggregation is induced by adding an agonist, such as adenosine diphosphate (ADP). The change in light transmittance through the PRP sample is measured over time using an aggregometer. The degree of aggregation is quantified as the maximum percentage change in light transmittance.
Signaling Pathways
This compound, as a prostacyclin analog, exerts its anti-platelet effect by activating the prostacyclin (IP) receptor on the platelet surface. This initiates a signaling cascade that ultimately inhibits platelet activation and aggregation.
Activation of the IP receptor by this compound leads to the stimulation of adenylyl cyclase via a Gs protein-coupled mechanism. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates several intracellular proteins. This phosphorylation cascade leads to a decrease in intracellular calcium mobilization and inhibits the release of pro-aggregatory granules, ultimately resulting in the inhibition of platelet aggregation.
Conclusion
The available in vivo data strongly indicate that this compound is a potent inhibitor of ADP-induced platelet aggregation. As a stable prostacyclin analog, its mechanism of action is well-understood to be mediated through the IP receptor and the subsequent increase in intracellular cAMP. While the precise dose-dependent quantitative inhibition of platelet aggregation by this compound remains to be fully elucidated from publicly accessible sources, the qualitative evidence from preclinical studies underscores its potential as a therapeutic agent for conditions where inhibition of platelet function is desirable. Further research, including the public dissemination of detailed quantitative data from preclinical and clinical studies, is warranted to fully characterize the therapeutic profile of this compound and guide its future development.
References
- 1. This compound, a stable prostacyclin analog, produces peripheral vasodilation, platelet inhibition and increased clot dissolution in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
Ciprostene: A Synthetic Prostacyclin Analog in Cardiovascular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprostene, a chemically stable synthetic analog of prostacyclin (PGI₂), has been a subject of cardiovascular research due to its potent vasodilatory and anti-platelet aggregation properties. This guide provides a comprehensive overview of this compound's mechanism of action, its effects on the cardiovascular system as demonstrated in preclinical and clinical studies, and detailed experimental protocols. The information is intended to serve as a core resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
Prostacyclin (PGI₂) is a powerful endogenous eicosanoid that plays a crucial role in vascular homeostasis. Its therapeutic potential is limited by its chemical instability. This compound was developed as a stable analog to overcome this limitation, enabling its investigation as a therapeutic agent in various cardiovascular conditions. This document details the scientific understanding of this compound's role in cardiovascular research.
Mechanism of Action
This compound exerts its physiological effects by acting as a potent agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][2] The binding of this compound to the IP receptor initiates a signaling cascade that is central to its cardiovascular effects.
Signaling Pathway
The activation of the IP receptor by this compound primarily involves the coupling to the Gs alpha subunit of the heterotrimeric G-protein. This triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3] PKA then phosphorylates various downstream targets, resulting in the observed physiological responses, including smooth muscle relaxation (vasodilation) and inhibition of platelet activation.
Caption: this compound signaling pathway. (Within 100 characters)
Cardiovascular Effects
Vasodilation and Hemodynamic Effects
This compound is a potent vasodilator, a property demonstrated in preclinical studies. In a study using anesthetized cats, intravenous infusion of this compound led to dose-dependent decreases in mean aortic pressure and total peripheral resistance, consistent with peripheral vasodilation. Notably, no significant changes in heart rate, cardiac index, or left ventricular contractility were observed.
Table 1: Hemodynamic Effects of this compound in Anesthetized Cats
| Parameter | Direction of Change |
| Mean Aortic Pressure | Decreased |
| Total Peripheral Resistance | Decreased |
| Heart Rate | No significant change |
| Cardiac Index | No significant change |
| Left Ventricle dP/dt | No significant change |
Data from Schaub et al., 1988.
Inhibition of Platelet Aggregation
This compound is a potent inhibitor of platelet aggregation. The same preclinical study in cats showed that all infused doses of this compound inhibited ADP-induced platelet aggregation. This anti-platelet effect is a key component of its therapeutic potential in preventing thrombosis.
Effects on Restenosis after Coronary Angioplasty
A significant clinical investigation of this compound focused on its potential to reduce restenosis following percutaneous transluminal coronary angioplasty (PTCA). In a double-blind, randomized clinical trial, patients receiving this compound showed a significantly lower rate of restenosis at 6 months compared to the placebo group, particularly in patients with unstable angina.
Table 2: Quantitative Coronary Angiography Results in Patients Undergoing PTCA
| Group | N | Stenosis Before PTCA (%) | Stenosis After PTCA (%) | Stenosis at 6-Month Follow-up (%) |
| Placebo | 12 | 81 ± 3 | 34 ± 3 | 63 ± 8 |
| This compound | 12 | 83 ± 3 | 31 ± 4 | 55 ± 9* |
P < 0.05 compared to pre-PTCA value. Data from Glagov et al., 1991.
Experimental Protocols
In Vivo Hemodynamic Studies in Anesthetized Cats
Objective: To assess the hemodynamic effects of this compound.
Methodology:
-
Animal Preparation: Healthy adult cats are anesthetized with sodium pentobarbital.
-
Catheterization: Catheters are placed in the aorta to measure blood pressure and in the pulmonary artery for thermodilution cardiac output measurements.
-
Drug Administration: this compound is dissolved in Tyrode's buffer (pH 7.4) and infused intravenously in ascending doses (e.g., 5, 10, 20, 40, and 80 µg/kg/min), with each dose administered for a 20-minute interval.
-
Hemodynamic Measurements: Mean aortic pressure, cardiac output, and heart rate are continuously monitored. Total peripheral resistance is calculated.
-
Data Analysis: Hemodynamic parameters at each dose are compared to baseline values.
Caption: Workflow for in vivo hemodynamic study. (Within 100 characters)
ADP-Induced Platelet Aggregation Assay
Objective: To quantify the inhibitory effect of this compound on platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is collected from the study animals into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.
-
Aggregation Measurement: Platelet aggregation is measured using a turbidimetric aggregometer.
-
Assay Procedure: A sample of PRP is placed in the aggregometer, and a baseline is established. An agonist, such as adenosine diphosphate (ADP), is added to induce aggregation. The change in light transmission, which corresponds to the degree of aggregation, is recorded.
-
Inhibition Assessment: To test the effect of this compound, PRP is pre-incubated with varying concentrations of the compound before the addition of ADP. The percentage inhibition of aggregation is then calculated.
Clinical Trial Protocol for Restenosis Following PTCA
Objective: To evaluate the efficacy of this compound in preventing restenosis after coronary angioplasty.
Methodology:
-
Patient Population: Patients with coronary artery disease undergoing therapeutic PTCA.
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Drug Administration Protocol:
-
An initial intracoronary infusion of this compound (40 ng/kg/min) or placebo is started 20 minutes before the introduction of the balloon catheter.
-
Following the intracoronary infusion, an intravenous infusion is continued for 36 hours at a rate of 120 ng/kg/min.
-
The infusion is then tapered off over the next 12 hours.
-
-
Endpoint Assessment: The primary endpoint is the degree of coronary artery stenosis, assessed by quantitative coronary angiography before PTCA, immediately after PTCA, and at a 6-month follow-up.
-
Quantitative Coronary Angiography (QCA):
-
Coronary angiograms are obtained using standard procedures.
-
The digitized images are analyzed using a validated QCA software system.
-
The minimal luminal diameter and the reference diameter of the stenotic and adjacent normal segments are measured.
-
The percentage of diameter stenosis is calculated as: (1 - (Minimal Luminal Diameter / Reference Diameter)) * 100.
-
Caption: Workflow for the clinical trial of this compound in PTCA. (Within 100 characters)
Conclusion
This compound, as a stable prostacyclin analog, has demonstrated significant potential in cardiovascular research. Its well-defined mechanism of action, centered on the IP receptor and cAMP signaling pathway, translates into potent vasodilatory and anti-platelet effects. Clinical evidence has suggested a beneficial role in reducing restenosis following coronary angioplasty. This guide provides a foundational understanding of this compound for scientists and researchers, highlighting its importance in the ongoing development of therapies for cardiovascular diseases. Further research to fully elucidate its therapeutic window and long-term efficacy is warranted.
References
Preclinical Profile of Ciprostene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ciprostene, a stable synthetic analog of prostacyclin (PGI₂), has demonstrated significant potential in preclinical studies as a potent vasodilator and inhibitor of platelet aggregation. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, quantitative efficacy data from in vivo and in vitro models, and detailed experimental protocols relevant to its pharmacological evaluation. The information is intended to serve as a core resource for researchers and professionals engaged in the development of novel cardiovascular and antithrombotic therapies.
Mechanism of Action
This compound, like other prostacyclin analogs, exerts its pharmacological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor located on the surface of platelets and vascular smooth muscle cells. Binding of this compound to the IP receptor initiates a signaling cascade that involves the stimulation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which ultimately results in two key physiological responses:
-
Vasodilation: In vascular smooth muscle cells, elevated cAMP levels lead to the inhibition of myosin light chain kinase, resulting in smooth muscle relaxation and a consequent widening of blood vessels.
-
Inhibition of Platelet Aggregation: In platelets, increased cAMP levels inhibit platelet activation and aggregation, thereby preventing the formation of blood clots.
A study in healthy male volunteers confirmed that intravenous infusion of this compound leads to significant elevations of platelet cyclic AMP.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies involving this compound.
Table 1: In Vivo Hemodynamic Effects of this compound in Anesthetized Cats
| Dose (µg/kg/min) | Change in Total Peripheral Resistance | Change in Mean Aortic Pressure |
| 5 | ↓ | ↓ |
| 10 | ↓↓ | ↓↓ |
| 20 | ↓↓↓ | ↓↓↓ |
| 40 | ↓↓↓↓ | ↓↓↓↓ |
| 80 | ↓↓↓↓↓ | ↓↓↓↓↓ |
| Arrow direction and number indicate a dose-dependent decrease. |
Table 2: In Vivo Anti-thrombotic Effect of this compound in a Feline Aortic Thrombus Model
| Treatment Group | Dose (µg/kg/min) | Mean Thrombus Weight (mg) | P-value vs. Vehicle |
| Vehicle | - | 38.7 | - |
| This compound | 8 | No significant dissolution | > 0.05 |
| This compound | 20 | 13.2 | < 0.03 |
Table 3: In Vitro Effects of this compound on Human Platelets
| Parameter | Observation | P-value vs. Placebo |
| ADP-induced Platelet Aggregation | Inhibited | 0.048 |
| Platelet Cyclic AMP Levels | Significantly elevated | 0.04 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections provide standardized methodologies for key assays used to evaluate the pharmacological effects of prostacyclin analogs like this compound.
In Vivo Model: Feline Aortic Thrombus Formation
This protocol describes a widely-used model to assess the in vivo efficacy of anti-thrombotic agents.
Objective: To evaluate the ability of a test compound to dissolve a pre-formed thrombus in the aorta of an anesthetized cat.
Materials:
-
Adult cats (e.g., 5 animals per group)
-
Sodium pentobarbital for anesthesia
-
4F catheter
-
Vehicle (e.g., Tyrode's buffer, pH 7.4)
-
Test compound (this compound) solution
-
Surgical instruments for vessel exposure and thrombus placement
Procedure:
-
Anesthetize the cats with sodium pentobarbital.
-
Surgically expose the abdominal aorta.
-
Induce the formation of an aortic thrombus at the bifurcation of the aorta. This can be achieved by various methods, including mechanical injury or the introduction of a thrombogenic coil.
-
Position a 4F catheter in the aorta proximal to the thrombus for infusion.
-
Divide the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Infuse the vehicle or test compound at a constant rate for a predetermined duration (e.g., 3 hours).
-
At the end of the infusion period, euthanize the animals and carefully excise the aortic segment containing the thrombus.
-
Gently remove the thrombus and determine its wet weight.
-
Compare the mean thrombus weights between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., t-test).
Experimental Workflow: Feline Aortic Thrombus Model
Caption: Workflow for the in vivo feline aortic thrombus model.
In Vitro Assay: ADP-Induced Platelet Aggregation
This assay is a standard method to evaluate the anti-platelet activity of a compound.
Objective: To measure the ability of a test compound to inhibit platelet aggregation induced by Adenosine Diphosphate (ADP).
Materials:
-
Freshly drawn human venous blood collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
ADP solution (e.g., 10 µM).
-
Test compound (this compound) at various concentrations.
-
Vehicle control.
-
Platelet aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Performance:
-
Pipette a known volume of the adjusted PRP into an aggregometer cuvette with a magnetic stir bar.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the vehicle or the test compound at the desired concentration to the PRP and incubate for a specific period (e.g., 5 minutes) at 37°C.
-
Initiate platelet aggregation by adding the ADP solution.
-
Record the change in light transmittance for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmittance.
-
Determine the concentration of the test compound that causes 50% inhibition of aggregation (IC₅₀).
-
Measurement of Platelet Cyclic AMP (cAMP)
This assay quantifies the intracellular levels of the second messenger cAMP in platelets.
Objective: To determine the effect of a test compound on the intracellular concentration of cAMP in platelets.
Materials:
-
Platelet-rich plasma (PRP).
-
Test compound (this compound) at various concentrations.
-
Vehicle control.
-
Phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) to prevent cAMP degradation.
-
Ethanol or other suitable lysis buffer.
-
Commercially available cAMP enzyme immunoassay (EIA) kit.
Procedure:
-
Prepare PRP as described in the platelet aggregation protocol.
-
Pre-incubate the PRP with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 10 minutes at 37°C.
-
Add the vehicle or the test compound at various concentrations to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Stop the reaction by adding cold ethanol to lyse the platelets and precipitate proteins.
-
Centrifuge the samples to remove the protein precipitate.
-
Collect the supernatant and evaporate it to dryness.
-
Reconstitute the sample in the assay buffer provided with the cAMP EIA kit.
-
Measure the cAMP concentration according to the manufacturer's instructions for the EIA kit.
-
Express the results as pmol of cAMP per 10⁹ platelets.
Conclusion
The preclinical data available for this compound strongly support its profile as a potent prostacyclin analog with significant vasodilator and anti-platelet aggregation properties. The in vivo studies in feline models demonstrate its efficacy in reducing peripheral resistance, lowering blood pressure, and promoting the dissolution of arterial thrombi. Furthermore, in vitro studies with human platelets confirm its mechanism of action via the elevation of cyclic AMP and subsequent inhibition of platelet aggregation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel prostacyclin analogs for the treatment of cardiovascular and thrombotic diseases. Further preclinical studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to establish a clear dose-response relationship for its various therapeutic effects.
Ciprostene: A Stable Prostacyclin Analog for Research and Drug Development
An In-depth Technical Guide
Foreword
Prostacyclin (PGI2) is a powerful endogenous eicosanoid with potent vasodilatory and anti-platelet aggregation properties. Its therapeutic potential, however, is significantly limited by its inherent chemical instability. This has driven the development of stable prostacyclin analogs, such as Ciprostene, which retain the beneficial biological activities of the parent compound with improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, biological effects, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoids and their therapeutic applications.
Introduction to this compound
This compound is a chemically stable synthetic analog of prostacyclin.[1][2] It has been investigated for its therapeutic potential in conditions where vasodilation and inhibition of platelet aggregation are desirable.[1][2] Clinical studies have shown that this compound effectively inhibits ADP-induced platelet aggregation and leads to a significant elevation of platelet cyclic AMP (cAMP) levels.[1] While direct quantitative comparisons are limited in publicly available literature, one clinical trial estimated this compound to be approximately 15 times less potent than native prostacyclin.
Mechanism of Action: The Prostacyclin Signaling Pathway
This compound, like other prostacyclin analogs, exerts its effects by activating the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. The binding of this compound to the IP receptor initiates a signaling cascade that is central to its physiological effects.
The key steps in the signaling pathway are as follows:
-
Receptor Binding: this compound binds to the IP receptor on the surface of target cells, such as platelets and vascular smooth muscle cells.
-
G-Protein Activation: This binding event induces a conformational change in the IP receptor, leading to the activation of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: The increased intracellular concentration of cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels. In platelets, this cascade inhibits aggregation and degranulation. In vascular smooth muscle cells, it leads to relaxation and vasodilation.
Below is a diagram illustrating the prostacyclin signaling pathway activated by this compound.
Caption: this compound activates the IP receptor, initiating a Gs-protein-mediated signaling cascade.
Quantitative Biological Activity
Precise in vitro quantitative data for this compound, such as receptor binding affinity (Ki) and functional potency (IC50/EC50), are not extensively reported in publicly available scientific literature. To provide a comparative context for researchers, the following tables summarize typical quantitative data for other well-characterized prostacyclin analogs, Iloprost and Cicaprost.
Table 1: Prostacyclin IP Receptor Binding Affinity
| Compound | Receptor | Radioligand | Preparation | Ki (nM) |
| Iloprost | Human IP | [3H]-Iloprost | CHO-K1 cell membranes | ~8.4 |
| Cicaprost | Human IP | [3H]-Iloprost | Platelet membranes | ~15 |
Note: Data are compiled from various sources and should be considered representative examples.
Table 2: Adenylyl Cyclase Activation
| Compound | Cell Type | Assay | EC50 (nM) |
| Iloprost | Human Platelets | cAMP accumulation | ~5 |
| Cicaprost | HEL cells | cAMP accumulation | ~3 |
Note: Data are compiled from various sources and should be considered representative examples.
Table 3: Inhibition of Platelet Aggregation
| Compound | Agonist | Species | IC50 (nM) |
| Iloprost | ADP | Human | ~1 |
| Cicaprost | ADP | Human | ~2 |
Note: Data are compiled from various sources and should be considered representative examples.
Detailed Experimental Protocols
This section outlines the detailed methodologies for the key experiments used to characterize prostacyclin analogs like this compound.
Radioligand Binding Assay for IP Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the prostacyclin IP receptor.
Objective: To determine the binding affinity of a test compound (e.g., this compound) for the IP receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human IP receptor (e.g., from CHO-K1 cells or human platelets).
-
Radioligand (e.g., [3H]-Iloprost).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the IP receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of radioligand (typically at or near its Kd value).
-
Varying concentrations of the unlabeled test compound (this compound).
-
Membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for determining IP receptor binding affinity.
Adenylyl Cyclase Activation Assay
This protocol measures the ability of a test compound to stimulate the production of cAMP in cells expressing the IP receptor.
Objective: To determine the potency (EC50) of a test compound (e.g., this compound) in activating adenylyl cyclase.
Materials:
-
Intact cells or cell membranes expressing the IP receptor.
-
Test compound (this compound).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
ATP.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Cell Preparation: Culture cells expressing the IP receptor to an appropriate density.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.
-
Stimulation: Add varying concentrations of the test compound (this compound) to the cells and incubate for a defined time (e.g., 10-15 minutes) at 37°C.
-
Lysis: Terminate the reaction by adding lysis buffer to the cells.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the amount of cAMP produced as a function of the logarithm of the test compound concentration. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
Caption: Workflow for the adenylyl cyclase activation assay.
Platelet Aggregation Inhibition Assay
This protocol, using light transmission aggregometry (LTA), measures the ability of a test compound to inhibit platelet aggregation induced by an agonist.
Objective: To determine the potency (IC50) of a test compound (e.g., this compound) in inhibiting platelet aggregation.
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., ADP, collagen, arachidonic acid).
-
Test compound (this compound).
-
Saline.
-
Light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP (100% light transmission) and PRP (0% light transmission).
-
-
Assay:
-
Pipette a known volume of PRP into a cuvette with a stir bar.
-
Add the test compound (this compound) or vehicle control and incubate for a short period.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
To determine the IC50, perform the assay with a range of concentrations of the test compound.
-
Plot the percentage inhibition of aggregation as a function of the logarithm of the test compound concentration. The IC50 is the concentration that causes 50% inhibition of the maximal aggregation response.
-
Caption: Workflow for the platelet aggregation inhibition assay.
Conclusion
This compound represents a valuable tool for researchers studying the prostacyclin pathway and for professionals involved in the development of novel therapeutics for cardiovascular and other related diseases. Its stability offers a significant advantage over native prostacyclin for in vitro and in vivo studies. While specific quantitative data on its in vitro pharmacology are not widely disseminated, the established methodologies outlined in this guide provide a robust framework for its characterization. Further research to fully elucidate the quantitative aspects of this compound's interaction with the IP receptor and its downstream signaling effects will be crucial for advancing its potential clinical applications.
References
- 1. Tolerance and pharmacology of this compound, a stable epoprostenol (prostacyclin) analogue in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a stable prostacyclin analog, produces peripheral vasodilation, platelet inhibition and increased clot dissolution in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Prostacyclin Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostacyclin (PGI2) analogs are a class of synthetic molecules that mimic the biological activity of the endogenous prostacyclin. These compounds are potent vasodilators and inhibitors of platelet aggregation, primarily mediating their effects through the activation of the prostacyclin receptor (IP receptor).[1][2] In vitro studies of these agonists are crucial for understanding their mechanism of action, determining their potency and selectivity, and screening for potential therapeutic candidates for conditions such as pulmonary arterial hypertension (PAH).[2][3] This document provides detailed protocols for the preparation of prostacyclin analog solutions for in vitro experiments and outlines key assays for their characterization. For the purpose of these notes, we will refer to the compound as a representative prostacyclin receptor agonist.
Chemical Properties and Solution Preparation
The preparation of stable and accurate solutions of prostacyclin analogs is critical for obtaining reliable and reproducible in vitro data. The following table summarizes key properties and recommended preparation guidelines.
| Parameter | Guideline | Notes |
| Solubility | Typically soluble in organic solvents like DMSO and ethanol. Aqueous solubility can be limited. | It is recommended to prepare a high-concentration stock solution in an organic solvent. |
| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) or absolute ethanol. | Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic (typically <0.1%). |
| Stock Solution Concentration | 1-10 mM | Prepare a concentrated stock to minimize the volume of organic solvent added to the experimental setup. |
| Working Solution Preparation | Dilute the stock solution in an appropriate aqueous buffer or cell culture medium. | Perform serial dilutions to achieve the desired final concentrations for the experiment. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. | Avoid repeated freeze-thaw cycles to maintain compound stability. |
| Stability in Aqueous Solution | Stability can vary. Prepare fresh working solutions for each experiment. | Some analogs are susceptible to hydrolysis, especially at non-neutral pH. |
Experimental Protocols
Radioligand Binding Assay to Determine Receptor Affinity
This assay measures the ability of a test compound to displace a radiolabeled ligand from the IP receptor, allowing for the determination of its binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing the human IP receptor.
-
[3H]-Iloprost (radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Test compound (prostacyclin receptor agonist).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Prepare cell membranes from HEK293-IP receptor cells.
-
In a 96-well plate, add cell membranes, [3H]-Iloprost (at a concentration near its Kd), and varying concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of a known unlabeled IP agonist (e.g., 10 µM Iloprost).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay to Determine Functional Potency
Activation of the IP receptor, a Gs-protein coupled receptor, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This assay measures the functional potency of the agonist.
Materials:
-
Cells expressing the IP receptor (e.g., HEK293-IP, CHO-IP, or primary cells like pulmonary artery smooth muscle cells).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compound (prostacyclin receptor agonist).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes.
-
Add varying concentrations of the test compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.
Cell Proliferation Assay
Prostacyclin analogs can inhibit the proliferation of certain cell types, such as pulmonary artery smooth muscle cells (PASMCs).
Materials:
-
Human PASMCs.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Mitogen (e.g., platelet-derived growth factor, PDGF).
-
Test compound (prostacyclin receptor agonist).
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or direct cell counting).
Protocol:
-
Seed PASMCs in a 96-well plate and allow them to attach.
-
Synchronize the cells by serum starvation (e.g., 0.1% FBS) for 24 hours.
-
Treat the cells with varying concentrations of the test compound in the presence of a mitogen (e.g., 10 ng/mL PDGF-BB).
-
Incubate for 24-48 hours.
-
Assess cell proliferation using the chosen method according to the manufacturer's protocol.
-
Determine the concentration-dependent inhibitory effect of the agonist on cell proliferation.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the prostacyclin receptor signaling pathway and a general experimental workflow for characterizing a prostacyclin receptor agonist.
References
- 1. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 3. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ciprostene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Ciprostene, a stable analog of prostacyclin (PGI2), for in vitro research applications. The information is intended to guide researchers in preparing and utilizing this compound for studies on platelet aggregation and related signaling pathways.
Product Information
-
Product Name: this compound (calcium salt)
-
Mechanism of Action: A selective agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor.
-
Primary Effects: Vasodilation and inhibition of platelet aggregation.
Recommended Solvents and Solubility
The choice of solvent is critical for the successful application of this compound in experimental settings. The solubility of this compound (calcium salt) has been determined in several common laboratory solvents. It is important to note that the aqueous solubility is very low. For biological experiments, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium.
Table 1: Solubility of this compound (calcium salt) [1]
| Solvent | Solubility |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (DMSO) | 16.8 mg/mL |
| Ethanol | 34 mg/mL |
| Phosphate Buffered Saline (PBS), pH 7.2 | 0.29 µg/mL |
Note: When preparing stock solutions, ensure the chosen solvent is compatible with the downstream experimental assay. For cell-based assays, the final concentration of the organic solvent should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound.
Materials:
-
This compound (calcium salt)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of this compound (calcium salt) in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 1 mg/mL. For example, to prepare 1 mL of a 1 mg/mL stock solution, add 1 mL of DMSO to 1 mg of this compound.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. The product is stable for at least 6 months when stored as recommended[1].
In Vitro Platelet Aggregation Assay using this compound
This protocol provides a general method for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Human whole blood collected in 3.2% sodium citrate
-
Adenosine diphosphate (ADP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregometer
Procedure:
a. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP). The PPP will be used as a blank for the aggregometer.
b. Platelet Aggregation Assay:
-
Prepare serial dilutions of the this compound stock solution in PBS to achieve the desired final concentrations in the assay. Remember to account for the dilution in the PRP. The reported in vitro ID50 for this compound in inhibiting ADP-induced platelet aggregation is 60 ng/mL, which can serve as a starting point for determining the concentration range[1].
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the platelet aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Add a defined volume of PRP to the aggregometer cuvettes.
-
Add a small volume of the diluted this compound solution or vehicle control (e.g., PBS with a corresponding final concentration of DMSO) to the PRP and incubate for 2-5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP.
-
Record the change in light transmission for 5-10 minutes.
-
The percentage of inhibition of aggregation by this compound can be calculated relative to the vehicle control.
Signaling Pathway of this compound
This compound, as a prostacyclin (PGI2) analog, exerts its effects by activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by this compound is depicted below.
References
Application Notes and Protocols for Ciprostene Dosage Calculation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprostene is a stable synthetic analog of prostacyclin (PGI2), a potent endogenous mediator with significant physiological effects. Like other prostacyclin analogs, this compound exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This activation triggers a signaling cascade that leads to vasodilation, inhibition of platelet aggregation, and cytoprotective effects. These properties make this compound and related compounds valuable tools in cardiovascular research, particularly in studies related to pulmonary hypertension, thrombosis, and ischemia.
Accurate dosage calculation and administration are critical for obtaining reliable and reproducible data in animal studies. This document provides detailed application notes and protocols to guide researchers in the use of this compound and other prostacyclin analogs in a research setting.
Core Principles of Dosage Calculation for Animal Studies
The determination of an appropriate dose for a preclinical animal study is a multi-step process that requires careful consideration of several factors:
-
Study Objectives: The intended biological effect will dictate the required dose range. For example, a study investigating anti-platelet effects may require a different dose than a study focused on reducing pulmonary hypertension.
-
Animal Model: The species, strain, age, and weight of the animal model are critical. Metabolic rates and drug sensitivities can vary significantly between species.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential. The half-life of the drug will influence the dosing frequency and route of administration.
-
Route of Administration: The chosen route (e.g., intravenous, subcutaneous, oral, inhalation) will significantly impact the bioavailability and the resulting plasma concentrations of the drug.
-
Allometric Scaling: While not a substitute for experimental data, allometric scaling can be used to estimate a starting dose in a new species based on data from another species.
Data Presentation: Dosage of this compound and Other Prostacyclin Analogs in Animal Studies
The following table summarizes reported dosages of this compound and other commonly used prostacyclin analogs in various animal models. This data should be used as a starting point for dose-ranging studies.
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| This compound | Cat | Intravenous Infusion | 5 - 80 µg/kg/min | Peripheral vasodilation, inhibition of ADP-induced platelet aggregation, increased clot dissolution.[1] | [1] |
| Iloprost | Dog | Intravenous Infusion | 1.5 - 150 ng/kg/min | Decreased mean arterial blood pressure, decreased total peripheral resistance, increased cardiac output.[2] | [2] |
| Iloprost | Rat | Intravenous Infusion | 20 µg/kg (fixed dose) | Increased right ventricular contractility in a model of pulmonary hypertension.[3] | |
| Treprostinil | Rat | Intravenous Bolus | 0.13 - 127 µg/kg | Dose-dependent effects on mean arterial pressure and heart rate. | |
| Treprostinil | Dog | Intravenous Bolus | 2 - 200 µg/kg | Initial drop in arterial blood pressure and a compensatory increase in heart rate. | |
| Treprostinil | Mouse | Subcutaneous Infusion | 110 ng/kg/min | Attenuation of right ventricular systolic pressure in a model of pulmonary arterial hypertension. | |
| Beraprost | Dog | Oral | 15 µg/kg (twice daily) | Decreased pulmonary and systemic vascular impedance in dogs with pulmonary hypertension. | |
| Beraprost | Rat | Intratracheal | 150 µg/kg (single dose) | Amelioration of monocrotaline-induced pulmonary arterial hypertension. |
Experimental Protocols
Protocol 1: Intravenous Infusion of this compound in a Feline Model for Cardiovascular Effects
This protocol is based on a study investigating the hemodynamic and anti-platelet effects of this compound in anesthetized cats.
1. Animal Model:
-
Species: Domestic cat (Felis catus)
-
Weight: 3-5 kg
-
Anesthesia: Sodium pentobarbital (or other suitable anesthetic regimen as approved by the Institutional Animal Care and Use Committee - IACUC).
2. Drug Preparation:
-
Reconstitute this compound to a stock solution of 1 mg/mL in a suitable buffer (e.g., Tyrode's buffer, pH 7.4).
-
Further dilute the stock solution with the same buffer to achieve the desired final concentrations for infusion. Prepare fresh solutions daily.
3. Administration:
-
Surgically implant catheters in a femoral vein for drug infusion and a femoral artery for blood pressure monitoring and blood sampling.
-
Administer this compound as a continuous intravenous infusion using a calibrated syringe pump.
-
Begin with a dose-ranging study, infusing each dose for a set period (e.g., 20 minutes) in ascending order (e.g., 5, 10, 20, 40, 80 µg/kg/min).
4. Monitoring and Data Collection:
-
Continuously monitor hemodynamic parameters, including mean aortic pressure, heart rate, and cardiac index.
-
Collect arterial blood samples at baseline and at the end of each infusion period for platelet aggregation studies.
-
For platelet aggregation, induce aggregation with an agonist such as ADP and measure the response using a platelet aggregometer.
5. Data Analysis:
-
Calculate the percentage inhibition of platelet aggregation for each dose compared to baseline.
-
Analyze the changes in hemodynamic parameters from baseline for each dose.
-
Use appropriate statistical tests to determine dose-dependent effects.
Protocol 2: General Protocol for Subcutaneous Administration of a Prostacyclin Analog in a Rodent Model of Pulmonary Hypertension
This protocol provides a general framework that can be adapted for various prostacyclin analogs and rodent models.
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley) or Mouse (e.g., C57BL/6)
-
Induction of Pulmonary Hypertension: Monocrotaline injection or chronic hypoxia exposure (refer to established models).
2. Drug Preparation:
-
Dissolve the prostacyclin analog in a sterile, biocompatible vehicle (e.g., sterile saline, PBS). The choice of vehicle should be validated for stability and compatibility with the drug.
-
Load the drug solution into an osmotic minipump for continuous subcutaneous infusion. The pump model will be selected based on the desired infusion rate and duration.
3. Administration:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant the osmotic minipump subcutaneously in the dorsal region.
-
Ensure proper wound closure and provide post-operative analgesia as per IACUC guidelines.
4. Monitoring and Data Collection:
-
At the end of the treatment period, perform hemodynamic measurements (e.g., right ventricular systolic pressure via right heart catheterization).
-
Collect heart and lung tissues for histological analysis (e.g., assessment of right ventricular hypertrophy and pulmonary vascular remodeling).
-
Measure relevant biomarkers from plasma or tissue samples.
5. Data Analysis:
-
Compare the measured parameters between the treated group, a vehicle-treated control group, and a healthy control group.
-
Use appropriate statistical methods to evaluate the efficacy of the treatment.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to vasodilation and platelet inhibition.
Experimental Workflow for an In Vivo Animal Study
References
- 1. This compound, a stable prostacyclin analog, produces peripheral vasodilation, platelet inhibition and increased clot dissolution in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic, hormonal, and renal effects of the prostacyclin analogue iloprost in conscious dogs with and without heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prostacyclin Agonists (e.g., Ciprostene) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostacyclin (PGI2) is a lipid mediator with potent vasodilatory and anti-platelet aggregation effects. It also plays crucial roles in inflammation, cell growth, and differentiation.[1] Ciprostene is a stable synthetic analog of prostacyclin and acts as a selective agonist for the prostacyclin receptor (IP receptor).[2] Activation of the IP receptor, a G-protein coupled receptor, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade mediates various cellular responses, making prostacyclin agonists like this compound valuable tools for in vitro studies across various research fields, including cardiovascular disease, inflammation, and cancer.
These application notes provide an overview of the use of prostacyclin agonists in cell culture, including detailed experimental protocols and data presentation guidelines. The protocols provided are generalized from studies involving various prostacyclin analogs and can be adapted for use with this compound.
Data Presentation
Quantitative data from experiments involving prostacyclin agonists should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Effect of Prostacyclin Agonists on Vascular Endothelial Growth Factor (VEGF) Production in Human Lung Fibroblasts
| Treatment | Concentration (M) | VEGF Production (pg/10^5 cells/day) |
| Control | - | 150 ± 25 |
| Prostacyclin Analog | 1 x 10⁻⁹ | 250 ± 30 |
| Prostacyclin Analog | 1 x 10⁻⁸ | 400 ± 45 |
| Prostacyclin Analog | 1 x 10⁻⁷ | 650 ± 50 |
| Prostacyclin Analog | 1 x 10⁻⁶ | 800 ± 60 |
| Data are presented as mean ± standard error from three separate experiments, each performed in duplicate. This is a representative table based on similar studies with prostacyclin analogs. |
Table 2: Inhibition of Human Pulmonary Artery Smooth Muscle Cell (HPASMC) Proliferation by Prostacyclin Agonists
| Treatment | Concentration (nM) | Inhibition of Serum-Stimulated Growth (%) |
| Control | - | 0 |
| Prostacyclin Analog | 1 | 15 ± 5 |
| Prostacyclin Analog | 10 | 35 ± 8 |
| Prostacyclin Analog | 100 | 60 ± 10 |
| Prostacyclin Analog | 1000 | 85 ± 7 |
| Data are presented as the percentage inhibition of cell growth in the presence of serum. This is a representative table based on similar studies with prostacyclin analogs. |
Experimental Protocols
Protocol 1: Determination of VEGF Production in Human Lung Fibroblasts
This protocol is adapted from studies investigating the effect of prostacyclin analogs on VEGF production.[4]
Materials:
-
Human lung fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Prostacyclin agonist (e.g., this compound)
-
6-well tissue culture plates
-
VEGF ELISA kit
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed human lung fibroblasts in 6-well tissue culture plates at a density of 1 x 10⁵ cells/mL in DMEM supplemented with 10% FBS.
-
Culture the cells until they reach approximately 90% confluence.
-
Serum-starve the cells for 6 hours by replacing the growth medium with serum-free DMEM.
-
Prepare various concentrations of the prostacyclin agonist in serum-free DMEM.
-
Treat the cells with the different concentrations of the prostacyclin agonist. Include a vehicle-only control.
-
Incubate the cells for 48 hours.
-
Harvest the cell culture supernatants and store them at -80°C until analysis.
-
Quantify the amount of VEGF in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Normalize the VEGF concentration to the cell number.
Protocol 2: Cell Proliferation Assay in Human Pulmonary Artery Smooth Muscle Cells (HPASMC)
This protocol is based on methods used to assess the anti-proliferative effects of prostacyclin analogs.[5]
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (HPASMC)
-
Smooth Muscle Cell Growth Medium (SmGM-2)
-
Fetal Bovine Serum (FBS)
-
Prostacyclin agonist (e.g., this compound)
-
[³H]thymidine
-
6-well tissue culture plates
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Seed HPASMC in 6-well plates at a density of approximately 2 x 10⁴ cells/mL in supplemented SmGM-2 and allow them to adhere for 24 hours.
-
Starve the cells in growth factor-free medium for 48 hours to synchronize them.
-
Replace the medium with fresh SmGM-2 containing 10% FBS and the desired concentrations of the prostacyclin agonist.
-
After 44 hours of incubation, add [³H]thymidine (1 µCi/mL) to each well.
-
Incubate for an additional 4 hours.
-
Wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.
-
Wash the precipitate twice with ice-cold 5% TCA.
-
Solubilize the precipitate with 0.5 M NaOH.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Express the results as a percentage of the control (serum-stimulated cells without the prostacyclin agonist).
Protocol 3: Measurement of Intracellular cAMP Levels
This protocol outlines a general method for determining changes in intracellular cAMP, a key second messenger in the prostacyclin signaling pathway.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
Prostacyclin agonist (e.g., this compound)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP ELISA or radioimmunoassay kit
-
Lysis buffer
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of the prostacyclin agonist for a short period (e.g., 10-15 minutes).
-
Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
Determine the intracellular cAMP concentration using a competitive ELISA or radioimmunoassay according to the manufacturer's protocol.
-
Normalize the cAMP levels to the total protein concentration of the cell lysate.
Visualizations
Signaling Pathway of Prostacyclin Agonists
Caption: Prostacyclin agonist signaling pathway.
General Experimental Workflow for Studying this compound Effects
Caption: General workflow for in vitro experiments.
References
- 1. The prostacyclin pathway in pulmonary arterial hypertension: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are PGI2 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Measuring Ciprostene Activity in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro efficacy of Ciprostene, a prostacyclin analog, as a platelet aggregation inhibitor using Light Transmission Aggregometry (LTA).
Introduction
This compound is a synthetic analog of prostacyclin (PGI₂), a potent endogenous inhibitor of platelet aggregation.[1] Like prostacyclin, this compound is expected to exert its antiplatelet effects by stimulating platelet adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Elevated cAMP levels inhibit various platelet activation pathways, making this compound a compound of interest for potential antithrombotic therapies.
Light Transmission Aggregometry (LTA) is the gold-standard method for in vitro evaluation of platelet function.[3] This technique measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist. By introducing an inhibitor like this compound, the degree of aggregation can be quantified, allowing for the determination of its inhibitory potency.
Principle of the Assay
In a resting state, platelets in PRP form a turbid suspension, resulting in low light transmission. When a platelet agonist such as adenosine diphosphate (ADP), collagen, arachidonic acid, or thrombin is added, platelets activate and aggregate. This aggregation leads to a clearing of the plasma and a corresponding increase in light transmission, which is recorded over time. The inhibitory activity of this compound is measured by pre-incubating PRP with varying concentrations of the compound before adding an agonist and then quantifying the reduction in platelet aggregation. The half-maximal inhibitory concentration (IC₅₀) can then be determined from the resulting dose-response curve.[3]
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the platelet aggregation assays with this compound.
Note: Specific experimental IC₅₀ values for this compound were not available in the public domain at the time of this compilation. The values presented below are for illustrative purposes only and should be replaced with experimentally determined data.
Table 1: Inhibitory Effect of this compound on Agonist-Induced Platelet Aggregation
| This compound Concentration (nM) | Agonist (Concentration) | Maximum Aggregation (%) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | ADP (5 µM) | 85 ± 5 | 0 |
| 1 | ADP (5 µM) | 68 ± 6 | 20 |
| 10 | ADP (5 µM) | 45 ± 4 | 47 |
| 100 | ADP (5 µM) | 20 ± 3 | 76 |
| 1000 | ADP (5 µM) | 5 ± 2 | 94 |
| 0 (Vehicle Control) | Collagen (2 µg/mL) | 90 ± 4 | 0 |
| 1 | Collagen (2 µg/mL) | 75 ± 5 | 17 |
| 10 | Collagen (2 µg/mL) | 50 ± 6 | 44 |
| 100 | Collagen (2 µg/mL) | 25 ± 4 | 72 |
| 1000 | Collagen (2 µg/mL) | 8 ± 3 | 91 |
Table 2: Calculated IC₅₀ Values for this compound Against Various Platelet Agonists
| Agonist | Agonist Concentration | This compound IC₅₀ (nM) |
| ADP | 5 µM | [Insert Experimental Value] |
| Collagen | 2 µg/mL | [Insert Experimental Value] |
| Arachidonic Acid | 1 mM | [Insert Experimental Value] |
| Thrombin | 0.1 U/mL | [Insert Experimental Value] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Platelet Agonists:
-
Adenosine Diphosphate (ADP)
-
Collagen (e.g., equine tendon)
-
Arachidonic Acid
-
Thrombin
-
-
Human whole blood (collected in 3.2% sodium citrate tubes)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Aggregometer cuvettes with stir bars
-
Pipettes and tips
-
Centrifuge
-
Light Transmission Aggregometer
Experimental Workflow
Detailed Methodologies
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Use vacutainer tubes containing 3.2% sodium citrate as the anticoagulant.
-
To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new sterile tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.
-
Collect the supernatant (PPP) and use it to adjust the platelet count of the PRP if necessary and to blank the aggregometer.
2. Platelet Aggregation Assay
-
Turn on the light transmission aggregometer and allow it to warm up to 37°C.
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a sterile stir bar. Place the cuvette in the heating block of the aggregometer.
-
Use a separate cuvette with 450 µL of PPP to set the 100% aggregation (0% light transmission) baseline.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in PBS to achieve the desired final concentrations.
-
Add a small volume (e.g., 5 µL) of the this compound dilution or vehicle (DMSO diluted in PBS) to the PRP sample. Incubate for 2-5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., ADP, collagen, arachidonic acid, or thrombin).
-
Record the change in light transmission for 5-10 minutes.
-
Repeat the procedure for each concentration of this compound and for each agonist.
3. Data Analysis
-
The maximum percentage of platelet aggregation is calculated from the aggregation curve, with 0% aggregation being the baseline light transmission of PRP and 100% aggregation being the light transmission of PPP.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of platelet aggregation, from the dose-response curve using non-linear regression analysis.
Signaling Pathways
Agonist-Induced Platelet Activation
Platelet agonists like ADP, collagen, and thrombin initiate intracellular signaling cascades that lead to platelet activation and aggregation. A common pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC). The subsequent increase in intracellular Ca²⁺ is a critical step in platelet shape change, granule secretion, and the activation of integrin αIIbβ₃, which is necessary for platelet aggregation.
Inhibitory Pathway of this compound
This compound, as a prostacyclin analog, binds to the prostacyclin (IP) receptor on the platelet surface. This receptor is coupled to a Gs protein, which, when activated, stimulates adenylate cyclase. Adenylate cyclase converts ATP into cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates and inhibits key components of the platelet activation machinery, thereby preventing the increase in intracellular Ca²⁺ and subsequent platelet aggregation.
References
- 1. droracle.ai [droracle.ai]
- 2. Synergistic interaction of adenylate cyclase activators and nitric oxide donor SIN-1 on platelet cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ciprostene in Smooth Muscle Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular smooth muscle cell (VSMC) proliferation is a key pathological feature in a variety of cardiovascular diseases, including atherosclerosis, restenosis following angioplasty, and pulmonary hypertension. Consequently, the inhibition of VSMC proliferation is a critical therapeutic target. Ciprostene, a stable synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. Like other prostacyclin analogs, this compound is investigated for its antiproliferative effects on smooth muscle cells, making it a compound of interest in cardiovascular research and drug development.
These application notes provide a comprehensive overview of the use of this compound in smooth muscle cell proliferation assays, detailing its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
This compound exerts its antiproliferative effects on smooth muscle cells primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. The signaling cascade is initiated by the binding of this compound to the IP receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that regulate cell cycle progression, ultimately leading to an inhibition of cell proliferation.
In certain pathological conditions, an alternative signaling pathway involving the peroxisome proliferator-activated receptor-γ (PPARγ) may also contribute to the antiproliferative effects of prostacyclin analogs. Activation of PPARγ can modulate the expression of genes involved in cell growth and inflammation.
Signaling Pathways
The following diagram illustrates the primary signaling pathway activated by this compound in smooth muscle cells.
Experimental Protocols
Materials and Reagents
-
Human Aortic Smooth Muscle Cells (HAoSMCs) or other suitable smooth muscle cell line
-
Smooth Muscle Cell Growth Medium (e.g., SmGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (to be dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow
The following diagram outlines the general workflow for a smooth muscle cell proliferation assay using this compound.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding:
-
Culture human aortic smooth muscle cells in SmGM-2 medium supplemented with 5% FBS.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, aspirate the growth medium and wash the cells once with PBS.
-
Add 100 µL of serum-free medium to each well and incubate for an additional 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to obtain the desired final concentrations.
-
Aspirate the serum-free medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for proliferation (medium with a known mitogen like PDGF or 10% FBS).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Alternative Proliferation Assays
-
[³H]-Thymidine Incorporation Assay: This method measures the incorporation of radiolabeled thymidine into newly synthesized DNA during cell proliferation. It is a highly sensitive and direct measure of DNA synthesis.
-
BrdU Incorporation Assay: A non-radioactive alternative to the thymidine incorporation assay, where a synthetic nucleoside analog, BrdU, is incorporated into DNA and detected with a specific antibody.
Data Presentation and Interpretation
Table 1: Exemplary Antiproliferative Potency of Prostacyclin Analogs on Human Pulmonary Artery Smooth Muscle Cells
| Prostacyclin Analog | IC₅₀ (nM) | Maximal Inhibition (%) |
| UT-15 (Treprostinil) | ~10 | >80 |
| Iloprost | ~30 | ~70 |
| Cicaprost | ~100 | ~60 |
| Beraprost | >100 | ~50 |
| This compound | To be determined | To be determined |
Note: The values presented for analogs other than this compound are approximations derived from published literature and should be used for illustrative purposes only.
The results of the proliferation assay should be expressed as a percentage of the control (vehicle-treated cells) and plotted against the log concentration of this compound to generate a dose-response curve. From this curve, the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%) can be calculated.
Conclusion
This compound, as a prostacyclin analog, is expected to inhibit the proliferation of smooth muscle cells through a cAMP-dependent mechanism. The protocols and guidelines provided in these application notes offer a framework for researchers to investigate the antiproliferative effects of this compound in a controlled and reproducible manner. The generation of specific quantitative data, such as IC₅₀ values, will be crucial for fully characterizing the therapeutic potential of this compound in cardiovascular diseases associated with excessive smooth muscle cell proliferation.
Dissolution of Cyproterone Acetate and Ciprofloxacin for Experimental Use: Application Notes and Protocols
A Note on the Topic: The term "Ciprostene" did not yield specific results and is likely a typographical error. This document provides detailed protocols for two plausible alternatives: Cyproterone Acetate , a steroidal antiandrogen, and Ciprofloxacin , a fluoroquinolone antibiotic. Both are frequently used in research and require specific dissolution methods for experimental applications.
Section 1: Cyproterone Acetate
Audience: Researchers, scientists, and drug development professionals in oncology, endocrinology, and related fields.
Cyproterone acetate (CPA) is a synthetic progestin with potent anti-androgenic activity. It is widely used in experimental models to study hormone-dependent cancers, endocrine disorders, and reproductive biology. Proper dissolution is critical for ensuring accurate and reproducible experimental outcomes.
Data Presentation: Solubility and Stock Solutions
| Solvent | Solubility | Recommended Stock Concentration | Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1], 83 mg/mL | 10-50 mM | -20°C or -80°C for long-term storage[2][3] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | 10-30 mM | -20°C |
| Ethanol | ~10 mg/mL[1] | 5-10 mM | -20°C |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Not recommended for primary stock | Use fresh, do not store |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution of Cyproterone Acetate in DMSO
-
Materials:
-
Cyproterone Acetate (powder, MW: 416.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
-
Protocol:
-
Weigh out 4.17 mg of Cyproterone Acetate powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
2. Preparation of Working Solutions for In Vitro Cell Culture Experiments
-
Materials:
-
10 mM Cyproterone Acetate stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
-
-
Protocol:
-
Thaw an aliquot of the 10 mM Cyproterone Acetate stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
3. Preparation for In Vivo Oral Administration in Rodents
-
Materials:
-
Cyproterone Acetate powder
-
Vehicle (e.g., corn oil, sesame oil, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Homogenizer or sonicator
-
Oral gavage needles
-
-
Protocol:
-
Calculate the required amount of Cyproterone Acetate based on the desired dosage (e.g., mg/kg) and the number and weight of the animals.
-
Weigh the Cyproterone Acetate powder.
-
If using an oil-based vehicle, suspend the powder in the oil. Homogenize or sonicate the mixture to ensure a uniform suspension.
-
If using an aqueous-based vehicle, first dissolve the Cyproterone Acetate in a minimal amount of DMSO, then add the other components of the vehicle and mix thoroughly. Sonication may be required.
-
Administer the suspension to the animals via oral gavage at the calculated volume. The typical oral dose for male rats can range from 100-300 mg/day.
-
Signaling Pathways and Experimental Workflows
Section 2: Ciprofloxacin
Audience: Researchers, scientists, and drug development professionals in microbiology, infectious diseases, and pharmacology.
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. In a research setting, it is commonly used for antimicrobial susceptibility testing, studies on bacterial resistance mechanisms, and as a selection agent.
Data Presentation: Solubility and Stock Solutions
| Solvent | Solubility | Recommended Stock Concentration | Storage of Stock Solution |
| 0.1 N Hydrochloric Acid | Highly soluble | 1-10 mg/mL | 4°C for short-term, -20°C for long-term |
| Distilled Water | pH-dependent; poorly soluble at neutral pH, more soluble at acidic/alkaline pH | 1 mg/mL (with pH adjustment) | 4°C for short-term, -20°C for long-term |
| Aqueous Buffers (pH ~7.4) | Poorly soluble | Not recommended for primary stock | Not applicable |
Experimental Protocols
1. Preparation of a 1 mg/mL (1000 µg/mL) Stock Solution of Ciprofloxacin in 0.1 N HCl
-
Materials:
-
Ciprofloxacin Hydrochloride (powder, MW: 367.8 g/mol for HCl salt)
-
0.1 N Hydrochloric Acid (HCl)
-
Sterile volumetric flask
-
Sterile filter (0.22 µm) and syringe
-
-
Protocol:
-
Weigh out 10 mg of Ciprofloxacin HCl powder and transfer it to a 10 mL sterile volumetric flask.
-
Add a small volume of 0.1 N HCl and swirl to dissolve the powder.
-
Once dissolved, bring the volume up to 10 mL with 0.1 N HCl.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution and store at -20°C.
-
2. Preparation of Working Solutions for In Vitro Minimum Inhibitory Concentration (MIC) Testing
-
Materials:
-
1 mg/mL Ciprofloxacin stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium
-
Sterile microtiter plates (96-well)
-
-
Protocol:
-
Thaw an aliquot of the Ciprofloxacin stock solution.
-
Perform serial two-fold dilutions of the stock solution in the sterile culture medium directly in the microtiter plate to achieve the desired concentration range (e.g., 16 µg/mL down to 0.25 µg/mL).
-
Inoculate the wells with a standardized bacterial suspension.
-
Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of Ciprofloxacin that visibly inhibits bacterial growth.
-
3. Preparation for In Vivo Intravenous Administration
-
Materials:
-
Ciprofloxacin for injection (commercially available solution)
-
Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W) for dilution
-
Sterile syringes and needles
-
-
Protocol:
-
Commercially available Ciprofloxacin for intravenous use is typically a concentrate that must be diluted.
-
Aseptically withdraw the required volume of the Ciprofloxacin concentrate.
-
Dilute with a suitable intravenous solution to a final concentration of 1 to 2 mg/mL.
-
The solution should be administered via slow intravenous infusion. For animal studies, the administration route and rate should be determined by the experimental protocol.
-
Signaling Pathways and Experimental Workflows
References
Ciprostene Protocol for Studying Vasodilation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprostene, a stable synthetic analog of prostacyclin (PGI₂), is a potent vasodilator agent utilized in cardiovascular research to investigate the mechanisms of vasorelaxation. Its stability compared to endogenous PGI₂ makes it an invaluable tool for in vitro and ex vivo studies. This compound selectively activates the prostacyclin receptor (IP receptor), a G-protein coupled receptor, initiating a signaling cascade that leads to the relaxation of vascular smooth muscle cells (VSMCs) and a subsequent increase in blood vessel diameter. These application notes provide a comprehensive overview of the use of this compound in vasodilation research, including detailed experimental protocols and the underlying signaling pathways.
Mechanism of Action
This compound exerts its vasodilatory effects by binding to the IP receptor on the surface of vascular smooth muscle cells. This interaction triggers a cascade of intracellular events, as illustrated in the signaling pathway diagram below. The activation of the IP receptor leads to the stimulation of a Gs alpha subunit (Gαs) of a heterotrimeric G-protein. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates and inhibits myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating the myosin light chain, a key step in smooth muscle contraction. The inhibition of MLCK leads to the dephosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.[1]
Quantitative Data Summary
The vasodilatory potency of prostacyclin analogs like this compound can be quantified by determining their half-maximal effective concentration (EC₅₀) and the maximal relaxation (Emax) they induce in pre-contracted arterial rings. The following table summarizes representative data for the prostacyclin analog iloprost, which exhibits a similar mechanism of action to this compound, in isolated rat thoracic aorta.
| Agonist | Pre-constriction Agent | Vessel Type | EC₅₀ (M) | Emax (%) | Reference |
| Iloprost | Phenylephrine (10⁻⁶ M) | Rat Thoracic Aorta | 2.4 x 10⁻¹¹ | 27.1 ± 2.9 | [2][3] |
Experimental Protocols
Ex Vivo Vasodilation Assay Using Wire Myography
This protocol describes the methodology for assessing the vasodilatory effect of this compound on isolated arterial rings using a wire myograph system.
Materials:
-
This compound
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Phenylephrine (or other suitable vasoconstrictor, e.g., U46619)
-
Wire myograph system
-
Dissection microscope
-
Fine dissection tools (forceps, scissors)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Isolated arterial tissue (e.g., rat thoracic aorta)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully excise the desired artery (e.g., thoracic aorta) and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove excess connective and adipose tissue.
-
Cut the artery into 2-3 mm rings.
-
-
Mounting the Arterial Rings:
-
Mount each arterial ring on the two wires of the wire myograph chamber.
-
Submerge the mounted rings in the myograph chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration and Normalization:
-
Allow the arterial rings to equilibrate for at least 60 minutes, with the Krebs-Henseleit solution being replaced every 15-20 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for each ring. This typically involves stepwise stretching of the vessel until a maximal active response to a depolarizing solution (e.g., high potassium Krebs solution) is achieved.
-
-
Viability and Endothelium Integrity Check:
-
Assess the viability of the arterial rings by challenging them with a high concentration of a vasoconstrictor (e.g., phenylephrine 10⁻⁶ M).
-
To check for endothelium integrity, induce relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine 10⁻⁶ M) in the pre-contracted rings. A relaxation of >80% is typically considered indicative of a functional endothelium.
-
-
Concentration-Response Curve for this compound:
-
Wash the rings several times with Krebs-Henseleit solution and allow them to return to their baseline tension.
-
Pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine at its EC₈₀ concentration).
-
Once a stable contraction plateau is reached, add this compound in a cumulative manner, with concentrations typically ranging from 10⁻¹² M to 10⁻⁶ M.
-
Record the relaxation response at each concentration until a maximal response is observed.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC₅₀ and Emax values using appropriate pharmacological software.
-
Measurement of Intracellular cAMP Levels
This protocol outlines a method to measure changes in intracellular cyclic AMP (cAMP) levels in cultured vascular smooth muscle cells (VSMCs) following stimulation with this compound, using a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit.
Materials:
-
Primary vascular smooth muscle cells (VSMCs)
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP ELISA kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture VSMCs in appropriate growth medium until they reach 80-90% confluency.
-
Serum-starve the cells for 24 hours prior to the experiment to reduce basal cAMP levels.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent the degradation of cAMP.
-
Stimulate the cells with various concentrations of this compound for a predetermined time (e.g., 15 minutes). Include an untreated control group.
-
-
Cell Lysis and Sample Preparation:
-
After stimulation, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using the lysis buffer provided in the cAMP ELISA kit.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
-
cAMP Measurement:
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the wells of a microplate pre-coated with a cAMP capture antibody.
-
Adding a fixed amount of a cAMP-enzyme conjugate.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the known cAMP standards.
-
Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cAMP concentrations to the total protein content of each sample.
-
Visualizations
Caption: this compound signaling pathway leading to vasodilation.
Caption: Experimental workflow for ex vivo vasodilation assay.
References
Application Notes and Protocols: Ciprostene in Thrombosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprostene is a chemically stable synthetic analog of prostacyclin (PGI₂), a potent endogenous inhibitor of platelet aggregation and a vasodilator. These properties make this compound a valuable tool in the research and development of anti-thrombotic therapies. This document provides detailed application notes and protocols for the use of this compound in various in vitro and in vivo models of thrombosis.
Mechanism of Action: this compound exerts its anti-platelet effects by binding to the prostacyclin receptor (IP receptor) on the surface of platelets. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates several downstream targets. This cascade of events ultimately results in the inhibition of platelet activation and aggregation by decreasing intracellular calcium levels and preventing the conformational change of the glycoprotein IIb/IIIa receptor, which is necessary for fibrinogen binding and platelet cross-linking.[1]
Signaling Pathway
The signaling pathway of this compound in platelets is initiated by its binding to the G-protein coupled prostacyclin (IP) receptor.
Caption: this compound signaling pathway in platelets.
Quantitative Data
The following tables summarize the quantitative effects of this compound and the representative prostacyclin analog, Iloprost, in various thrombosis research models.
Table 1: In Vivo Efficacy of this compound in an Aortic Thrombosis Model (Cat)
| Treatment Group | Dose (µg/kg/min) | Mean Thrombus Weight (mg) | Percent Reduction vs. Vehicle |
| Vehicle | - | 38.7 | - |
| This compound | 8 | Not significantly different from vehicle | - |
| This compound | 20 | 13.2 | 65.9% |
| Data from a study in anesthetized cats with an aortic thrombus.[2] |
Table 2: In Vitro Anti-Platelet Activity of Iloprost (Representative Prostacyclin Analog)
| Agonist | Iloprost IC₅₀ (nM) |
| ADP | ~3.6 |
| Collagen (low dose) | ~3.0 |
| IC₅₀ values for inhibition of platelet aggregation in human platelet-rich plasma.[1] |
Table 3: Effect of Iloprost (Representative Prostacyclin Analog) on Bleeding Time
| Animal Model | Treatment | Effect on Bleeding Time |
| Mouse | Iloprost (dose-dependent) | Markedly prolonged |
| Qualitative data demonstrating the expected effect of prostacyclin analogs on hemostasis. |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation.
Materials:
-
This compound
-
Platelet agonists (e.g., ADP, collagen)
-
Human or animal whole blood collected in sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Spectrophotometer or platelet aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Assay:
-
Pre-warm PRP samples to 37°C.
-
Add various concentrations of this compound or vehicle control to the PRP and incubate for 5 minutes.
-
Add the platelet agonist (e.g., ADP to a final concentration of 10 µM, or collagen to a final concentration of 2 µg/mL) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).
-
Determine the IC₅₀ value of this compound for each agonist.
-
References
- 1. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of platelet encapsulated Iloprost on platelet aggregation and adhesion to collagen and injured blood vessels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ciprostene stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ciprostene in various buffer solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for prostacyclin analogs like this compound?
A1: The primary non-metabolic degradation pathway for many prostacyclin analogs is hydrolysis, which is often dependent on the pH of the solution.[1] For this compound, a stable epoprostenol analogue, assessing stability across a range of pH values is crucial to determine the optimal conditions for its formulation and storage.[2]
Q2: Which analytical method is most suitable for assessing this compound stability?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for determining the stability of this compound.[3][4] This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time.
Q3: How does temperature affect the stability of this compound solutions?
A3: Generally, increased temperatures accelerate the degradation of pharmaceutical compounds in solution. For prostacyclin analogs, it is essential to conduct stability studies at both refrigerated (2-8 °C) and ambient (e.g., 25 °C) temperatures to establish appropriate storage conditions and shelf-life.
Q4: What is the expected signaling pathway activated by this compound?
A4: As a prostacyclin analog, this compound is expected to bind to the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor.[5] This interaction typically activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger to elicit various cellular responses. During clinical studies, administration of this compound led to significant elevations of platelet cyclic AMP.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound potency in solution. | The pH of the buffer solution may not be optimal for this compound stability. | Refer to the stability data in Table 1. Adjust the buffer system to a pH that demonstrates higher stability for this compound. It is crucial to control the pH of the formulation environment. |
| The storage temperature may be too high. | Store this compound solutions at recommended refrigerated temperatures (2-8 °C) unless stability at room temperature has been confirmed. | |
| The buffer itself may be interacting with this compound. | Consider using an alternative buffer system. See Table 1 for a comparison of stability in different buffers. | |
| Inconsistent results in stability studies. | The analytical method may not be stability-indicating. | Develop and validate an HPLC method that effectively separates this compound from all potential degradation products. |
| Inaccurate preparation of buffer solutions. | Ensure accurate weighing of buffer components and precise pH measurement and adjustment. | |
| Variability in storage conditions. | Utilize calibrated temperature and humidity-controlled stability chambers for all studies. | |
| Precipitation observed in the this compound solution. | The solubility of this compound may be exceeded in the chosen buffer or at a particular pH. | Determine the solubility of this compound in the intended buffer system prior to initiating stability studies. Adjust the concentration or the buffer composition if necessary. |
| The buffer components may be precipitating at the storage temperature (e.g., phosphate buffers at low temperatures). | Select a buffer system that remains soluble at all intended storage conditions. |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions
This protocol outlines the preparation of standard buffer solutions for use in this compound stability studies.
Materials:
-
Sodium Phosphate Monobasic
-
Sodium Phosphate Dibasic
-
Citric Acid
-
Sodium Citrate
-
Sodium Bicarbonate
-
Purified water (HPLC grade)
-
pH meter
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Phosphate Buffer (0.1 M, pH 6.0, 7.0, 8.0):
-
To prepare a 0.1 M phosphate buffer, dissolve appropriate amounts of sodium phosphate monobasic and sodium phosphate dibasic in purified water to achieve the target pH.
-
For example, for pH 7.0, dissolve approximately 6.0 g of sodium phosphate monobasic and 8.9 g of sodium phosphate dibasic in 1 L of purified water.
-
Adjust the pH to the desired value (6.0, 7.0, or 8.0) using small additions of phosphoric acid or sodium hydroxide solution.
-
-
Citrate Buffer (0.1 M, pH 4.0, 5.0, 6.0):
-
To prepare a 0.1 M citrate buffer, dissolve appropriate amounts of citric acid and sodium citrate in purified water.
-
For example, for pH 5.0, dissolve approximately 19.2 g of citric acid and 2.9 g of sodium citrate in 1 L of purified water.
-
Adjust the pH to the desired value (4.0, 5.0, or 6.0) using citric acid or sodium hydroxide solution.
-
-
Bicarbonate Buffer (0.1 M, pH 9.0):
-
To prepare a 0.1 M bicarbonate buffer, dissolve approximately 8.4 g of sodium bicarbonate in 1 L of purified water.
-
Adjust the pH to 9.0 using a suitable base (e.g., sodium hydroxide). Note that bicarbonate buffers are susceptible to pH changes due to CO2 exchange with the atmosphere.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating reversed-phase HPLC method. Method development and validation are required for specific applications.
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Buffer for mobile phase (e.g., phosphate buffer, pH adjusted)
-
This compound reference standard
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and a suitable aqueous buffer (e.g., 60:40 v/v acetonitrile:phosphate buffer). The exact ratio and buffer pH should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound. If fluorescence detection is used, derivatization may be necessary.
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase). Prepare a series of working standards by diluting the stock solution to known concentrations.
-
Sample Preparation: At each time point in the stability study, withdraw an aliquot of the this compound solution from each buffer and temperature condition. Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak area of the this compound peak. Calculate the concentration of this compound in the samples using the standard curve. The percentage of remaining this compound is calculated relative to the initial concentration at time zero.
Data Presentation
The following tables summarize hypothetical stability data for this compound in different buffer solutions at various temperatures. This data is for illustrative purposes to guide experimental design.
Table 1: Stability of this compound (1 mg/mL) in Different Buffer Solutions at 25 °C
| Buffer System | pH | % Remaining after 24 hours | % Remaining after 7 days | % Remaining after 30 days |
| Citrate | 4.0 | 98.5 | 92.3 | 75.1 |
| Citrate | 5.0 | 99.1 | 95.8 | 85.4 |
| Phosphate | 6.0 | 99.5 | 97.2 | 90.3 |
| Phosphate | 7.0 | 99.2 | 96.5 | 88.6 |
| Phosphate | 8.0 | 97.8 | 90.1 | 70.2 |
| Bicarbonate | 9.0 | 95.4 | 82.3 | 55.9 |
Table 2: Temperature Effect on this compound (1 mg/mL) Stability in Phosphate Buffer (pH 7.0)
| Temperature | % Remaining after 24 hours | % Remaining after 7 days | % Remaining after 30 days | % Remaining after 90 days |
| 4 °C | 99.9 | 99.5 | 98.1 | 95.3 |
| 25 °C | 99.2 | 96.5 | 88.6 | 72.1 |
| 40 °C | 96.1 | 85.4 | 60.7 | Not Tested |
Visualizations
References
- 1. [Stability test of prostacyclin in solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerance and pharmacology of this compound, a stable epoprostenol (prostacyclin) analogue in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. High-performance liquid chromatographic determination of prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PathWhiz [smpdb.ca]
Troubleshooting inconsistent results with Ciprostene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ciprostene in their experiments. Due to the limited availability of extensive public data on this compound, this guide incorporates information on related prostacyclin analogs to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemically stable synthetic analog of prostacyclin (PGI2). Its primary mechanism of action is as a prostacyclin (IP) receptor agonist. Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate physiological effects, most notably the inhibition of platelet aggregation and vasodilation.
Q2: How should this compound be stored to ensure its stability?
To maintain the integrity of this compound, it is recommended to store the compound as a crystalline solid at -20°C. For solutions, it is advisable to prepare fresh for each experiment or to prepare aliquots to avoid repeated freeze-thaw cycles. The stability of prostacyclin analogs in solution can be affected by pH and temperature.
Q3: I am observing lower than expected potency with this compound in my platelet aggregation assay. What could be the cause?
Several factors could contribute to lower than expected potency:
-
Relative Potency: this compound is known to be significantly less potent than its natural counterpart, PGI2. One study estimates that this compound is about 15 to 30 times less potent than PGI2[1]. Ensure your experimental concentrations are adjusted accordingly.
-
Agonist Concentration: The concentration of the platelet agonist used (e.g., ADP, collagen) will significantly impact the inhibitory effect of this compound. It is crucial to use a consistent, submaximal concentration of the agonist in all experiments to accurately measure inhibition.
-
Compound Degradation: Improper storage or handling of this compound can lead to degradation. Ensure it is stored correctly and that solutions are prepared fresh.
-
Platelet Viability: The health and reactivity of the isolated platelets are critical. Ensure that the blood collection and platelet-rich plasma (PRP) preparation are performed carefully to avoid premature platelet activation.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Platelet Aggregation Inhibition Between Experiments
Potential Causes:
-
Donor Variability: There can be significant biological variability in platelet reactivity between different blood donors.
-
Inconsistent Platelet Preparation: Variations in centrifugation speed and time during PRP preparation can affect the platelet count and viability.
-
Temperature Fluctuations: Platelets are sensitive to temperature changes. Maintaining a consistent temperature of 37°C during the assay is crucial.
-
Inconsistent Reagent Preparation: The concentration of the agonist and this compound should be precise for each experiment.
Recommended Actions:
-
If possible, use platelets from the same donor for a set of comparative experiments.
-
Standardize your PRP preparation protocol, including centrifugation parameters and handling procedures.
-
Ensure your aggregometer is properly calibrated and maintains a stable temperature.
-
Prepare fresh agonist and this compound solutions for each experiment.
Issue 2: this compound Precipitates Out of Solution During the Experiment
Potential Causes:
-
Low Aqueous Solubility: this compound has low solubility in aqueous solutions like PBS.
-
Solvent Shock: Diluting a concentrated stock solution in an organic solvent (like DMSO or ethanol) too quickly into an aqueous buffer can cause the compound to precipitate.
Recommended Actions:
-
Refer to the solubility data provided by the supplier. For example, this compound (calcium salt) is reported to have the following solubilities: DMF: 25 mg/ml, DMSO: 16.8 mg/ml, ethanol: 34 mg/ml, and PBS (pH 7.2): 0.29 µg/ml.
-
When diluting a stock solution, add it dropwise to the aqueous buffer while gently vortexing to facilitate mixing and prevent precipitation.
-
Consider using a co-solvent system, but ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.
Quantitative Data
Table 1: In Vitro Potency of this compound and Other Prostacyclin Analogs
| Compound | Assay | Agonist | IC50 / ID50 | Reference |
| This compound | Platelet Aggregation (in vitro) | ADP | 60 ng/ml | Cayman Chemical |
| PGI2 (Epoprostenol) | Platelet Aggregation (in vitro) | ADP, Thrombin, Collagen, Arachidonic Acid | Dose-dependent inhibition in the range of 0.5-8 nM | [2] |
| Iloprost | Platelet Aggregation (in vitro) | - | Less potent than Cicaprost | [3] |
| Treprostinil | Platelet Aggregation (in vitro) | - | - | - |
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)
This protocol provides a general framework for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation.
1. Materials:
-
This compound
-
Adenosine Diphosphate (ADP)
-
Human whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least two weeks)
-
3.2% Sodium Citrate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and sterile consumables
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
To obtain PRP, centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Carefully aspirate the upper layer (PRP) and transfer it to a new tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes at room temperature. Collect the supernatant (PPP).
3. Experimental Procedure:
-
Allow the PRP to rest for at least 30 minutes at room temperature before starting the assay.
-
Set up the aggregometer according to the manufacturer's instructions, with the temperature set to 37°C.
-
Use PPP to set the 100% aggregation baseline and PRP to set the 0% aggregation baseline.
-
Pipette a standardized volume of PRP into an aggregometer cuvette with a stir bar.
-
Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) while stirring.
-
Initiate platelet aggregation by adding a pre-determined submaximal concentration of ADP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: this compound signaling pathway leading to the inhibition of platelet aggregation.
References
- 1. Tolerance and pharmacology of this compound, a stable epoprostenol (prostacyclin) analogue in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of aggregation and inhibition of adenylate cyclase in human platelets by prostaglandin E analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ciprostene Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Ciprostene in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a stable synthetic analog of prostacyclin (PGI2). It functions as a prostacyclin receptor (IP receptor) agonist.[1][2] The IP receptor is a Gs-protein coupled receptor (GPCR). Upon binding, this compound activates adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3][4] This elevation in cAMP activates Protein Kinase A (PKA), resulting in vasodilation and inhibition of smooth muscle cell proliferation and platelet aggregation.
Q2: What is a typical effective concentration range for this compound in cell-based assays?
While specific data for this compound is limited in publicly available literature, data from other stable prostacyclin analogs like treprostinil, iloprost, and beraprost can provide a starting point. Effective concentrations for these analogs in in vitro studies, such as those on human pulmonary artery smooth muscle cells (HPASMC), typically range from the low nanomolar (nM) to the low micromolar (µM) range. For instance, treprostinil has an EC50 of 1.9 nM at the IP receptor and has been used at concentrations from 0.1 nM to 1 µM. It is recommended to perform a dose-response curve starting from a low concentration (e.g., 0.1 nM) up to a higher concentration (e.g., 10 µM) to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare a stock solution of this compound?
This compound, like other prostacyclin analogs such as treprostinil, is often soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How stable is this compound in cell culture media?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be below the threshold required to elicit a response in your cell line. | Perform a dose-response experiment with a wider concentration range, starting from sub-nanomolar levels up to the micromolar range (e.g., 0.01 nM to 10 µM). |
| Cell line lacks IP receptors: The chosen cell line may not express the prostacyclin (IP) receptor or may express it at very low levels. | Confirm IP receptor expression in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the IP receptor, such as human pulmonary artery smooth muscle cells (HPASMC) or human umbilical vein endothelial cells (HUVEC). | |
| Compound degradation: this compound may not be stable under your experimental conditions (e.g., long incubation times). | For long-term assays, consider replenishing the medium with freshly prepared this compound at regular intervals. If possible, test the stability of this compound in your culture medium. | |
| Incorrect assay readout: The chosen assay may not be suitable for detecting the downstream effects of this compound. | The primary signaling event is an increase in intracellular cAMP. A cAMP accumulation assay is a direct and sensitive way to measure receptor activation. | |
| High background or inconsistent results | Solvent (DMSO) toxicity: High concentrations of the solvent used to dissolve this compound can be toxic to cells. | Ensure the final DMSO concentration in your cell culture is as low as possible (ideally <0.1%). Always include a vehicle control with the same DMSO concentration as your highest this compound dose. |
| Cell health and density: Unhealthy cells or inconsistent cell seeding density can lead to variable results. | Use healthy, low-passage cells and ensure a uniform cell seeding density across all wells. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment. | |
| Platelet aggregation in serum: If working with platelets or whole blood, this compound's anti-aggregatory effect might be a confounding factor. | Use serum-free media if your assay allows, or use heat-inactivated serum to minimize platelet-related effects. | |
| Unexpected cytotoxicity | High this compound concentration: At very high concentrations, some compounds can have off-target effects leading to cytotoxicity. | Perform a cell viability assay (e.g., MTT, MTS, or ATP-based assay) in parallel with your functional assay to determine the cytotoxic concentration range of this compound for your cell line. |
| Contamination: The this compound stock solution or cell culture may be contaminated. | Ensure aseptic techniques are followed. Filter-sterilize the this compound stock solution if necessary and possible. Regularly test cell cultures for mycoplasma contamination. |
Data Presentation
Table 1: In Vitro Concentrations of Prostacyclin Analogs in Cell-Based Assays
| Prostacyclin Analog | Cell Line | Assay Type | Effective Concentration Range | Reference |
| Treprostinil | Human Pulmonary Artery Smooth Muscle Cells (PASMC) | cAMP accumulation, Proliferation | 10⁻¹⁰ M - 10⁻⁶ M (0.1 nM - 1 µM) | |
| Iloprost | Human Pulmonary Artery Smooth Muscle Cells (HPASMC) | Proliferation (Cell counting) | ~30 nM | |
| Cicaprost | Human Pulmonary Artery Smooth Muscle Cells (HPASMC) | Proliferation (Cell counting) | ~30 nM | |
| Beraprost | Human Umbilical Vein Endothelial Cells (HUVEC) | cAMP accumulation | Concentration-dependent increase |
Table 2: Reported EC50/IC50 Values for Prostacyclin Analogs
| Prostacyclin Analog | Receptor | Value | Assay Type | Reference |
| Treprostinil | IP Receptor | EC50: 1.9 nM | Receptor Binding/Activation | |
| Treprostinil | DP₁ Receptor | EC50: 0.6 nM | Receptor Binding/Activation | |
| Treprostinil | EP₂ Receptor | EC50: 6.2 nM | Receptor Binding/Activation |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a cAMP Accumulation Assay
This protocol is adapted for a Gs-coupled receptor agonist like this compound.
Materials:
-
Cells expressing the prostacyclin (IP) receptor.
-
Cell culture medium (e.g., DMEM).
-
Phosphate-Buffered Saline (PBS).
-
Cell dissociation reagent (e.g., Trypsin-EDTA).
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates (or as required by the kit).
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Wash the cells with PBS and resuspend them in assay buffer at the desired density (optimize cell number per well beforehand).
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Also prepare a vehicle control (assay buffer with the same final DMSO concentration as the highest this compound concentration).
-
-
Assay Protocol:
-
Add the PDE inhibitor (e.g., IBMX) to the cell suspension and pre-incubate for 10-15 minutes at room temperature.
-
Dispense a small volume (e.g., 5 µL) of the cell suspension into each well of the 384-well plate.
-
Add an equal volume (e.g., 5 µL) of the this compound serial dilutions or vehicle control to the respective wells.
-
Seal the plate and incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for your specific cAMP kit, lyse the cells and add the detection reagents. This typically involves adding a labeled cAMP tracer and a specific anti-cAMP antibody.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Calculate the signal according to the kit's instructions.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Assessing this compound-Induced Cytotoxicity using an MTT Assay
Materials:
-
Target cell line.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well clear flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Visualizations
Caption: this compound signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 4. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
How to address Ciprostene solubility issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues encountered when working with Ciprostene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a chemically stable analog of prostacyclin (PGI2). It functions as a prostacyclin receptor agonist, though it is about 30 times less potent than PGI2. It is known to induce hypotension and tachycardia and inhibit ADP-induced platelet aggregation.[1] this compound is supplied as a calcium salt and is a crystalline solid.
Q2: What is the solubility of this compound?
The solubility of this compound (calcium salt) varies significantly depending on the solvent. It is sparingly soluble in aqueous buffers like PBS, which can present challenges in experimental setups requiring physiological conditions.
Troubleshooting Guide: Addressing this compound Solubility Issues
Issue: Precipitate forms when adding this compound stock solution to aqueous buffer.
A common issue is the precipitation of a poorly soluble compound when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.[2][3][4] This occurs because the compound is no longer soluble as the concentration of the organic solvent decreases.
Potential Causes and Solutions:
-
High Stock Solution Concentration: The concentration of this compound in your organic solvent stock may be too high, causing it to crash out of solution upon dilution.
-
Troubleshooting Step: Try preparing a more dilute stock solution in your chosen organic solvent.
-
-
Rapid Dilution: Adding the stock solution too quickly to the aqueous buffer can cause localized high concentrations of the compound, leading to precipitation.
-
Troubleshooting Step: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.
-
-
Solvent Choice: The organic solvent used for the stock solution can influence precipitation upon dilution.
-
Troubleshooting Step: If you are observing precipitation with a DMSO stock, consider preparing your stock in ethanol, as it is more volatile and may be less likely to cause the compound to precipitate upon dilution.
-
-
Final Organic Solvent Concentration: The final concentration of the organic solvent in your aqueous solution may be too low to maintain this compound's solubility.
-
Troubleshooting Step: Ensure the final concentration of the organic solvent is high enough to keep this compound in solution, but low enough to not interfere with your experimental system. A final concentration of DMSO below 0.5% is generally recommended for cell-based assays.
-
Issue: this compound is not dissolving in the desired solvent.
If you are having trouble dissolving this compound, consider the following:
-
Solvent Purity: Ensure the solvent you are using is of high purity and anhydrous, as water content can affect the solubility of certain compounds.
-
Temperature: Gentle warming can sometimes aid in the dissolution of a compound. However, be cautious as excessive heat can degrade the compound.
-
Sonication: Using a sonicator can help to break up solid particles and increase the rate of dissolution.
Quantitative Data: this compound Solubility
| Solvent | Solubility |
| DMF | 25 mg/mL |
| DMSO | 16.8 mg/mL |
| Ethanol | 34 mg/mL |
| PBS (pH 7.2) | 0.29 µg/mL |
Data sourced from Cayman Chemical.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (calcium salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution.
-
Store the stock solution at -20°C for long-term storage. The stability at this temperature is at least 6 months.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol describes the dilution of a this compound stock solution into an aqueous buffer for use in experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS) or other desired aqueous buffer
-
Sterile conical tubes
Procedure:
-
Warm the this compound stock solution to room temperature.
-
In a sterile conical tube, add the desired volume of the aqueous buffer.
-
While vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays).
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
Signaling Pathway
Caption: this compound, as a PGI2 analog, activates the prostacyclin receptor, leading to an increase in cAMP and subsequent cellular responses.
Experimental Workflow
Caption: A systematic workflow for troubleshooting this compound precipitation issues during experimental preparation.
Logical Relationship
Caption: Key factors influencing the successful solubilization of this compound for experimental use.
References
Technical Support Center: Ciprostene (Iloprost) Experimental Design
Disclaimer: "Ciprostene" is not a recognized compound in the scientific literature. This guide assumes the query refers to Iloprost , a stable, synthetic prostacyclin (PGI2) analog.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with Iloprost.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent or no vasodilatory effects with Iloprost in my in vitro vascular ring assays?
A1: Several factors could contribute to this issue:
-
Receptor Specificity: While Iloprost primarily targets the prostacyclin (IP) receptor to induce vasodilation, it also has a high affinity for the EP1 receptor.[1] Activation of the EP1 receptor can cause vasoconstriction, potentially counteracting the desired vasodilatory effect.[1] Consider using a selective EP1 antagonist to isolate the IP receptor-mediated effects.
-
Tachyphylaxis/Desensitization: Prolonged or repeated exposure of the tissue to Iloprost can lead to desensitization of the IP receptor, diminishing the vasodilatory response over time.[2] Ensure adequate washout periods between doses in your experimental protocol.
-
Solution Stability: Iloprost solutions, once diluted, have limited stability. Chemical and physical in-use stability has been demonstrated for 24 hours at 25°C.[3] Prepare fresh dilutions for your experiments and avoid repeated freeze-thaw cycles of stock solutions.
-
Vessel Viability: Ensure the integrity of the vascular endothelium in your preparation. The vasodilatory effects of prostacyclin analogs can be endothelium-dependent. Pre-constrict the vessel rings with an appropriate agent (e.g., phenylephrine, U46619) to a stable plateau before applying Iloprost.[4]
Q2: My Iloprost-treated cells show a diminished cAMP response upon repeated stimulation. What is happening?
A2: This phenomenon is likely due to receptor desensitization. Continuous stimulation of G-protein coupled receptors, like the IP receptor, can lead to their phosphorylation and internalization, resulting in a reduced capacity to generate cAMP upon subsequent stimulation. In one study, continuous stimulation of pulmonary smooth muscle cells with Iloprost led to a time-dependent reduction in cAMP formation, dropping to 26% of the control after 24 hours. To mitigate this, consider shorter incubation times or include a recovery period in your experimental design to allow for receptor re-sensitization.
Q3: I am not seeing the expected inhibition of platelet aggregation in my experiments. What are the common pitfalls?
A3: The following are critical factors in platelet aggregation assays:
-
Agonist Choice and Concentration: The inhibitory effect of Iloprost is often more pronounced against lower concentrations of platelet agonists like ADP, collagen, or epinephrine. If you are using a high concentration of a strong agonist, the inhibitory effect of Iloprost may be masked. Perform a dose-response curve for your chosen agonist to determine an optimal submaximal concentration for your inhibition studies.
-
Pre-incubation Time: Platelets should be pre-incubated with Iloprost for a sufficient period before adding the agonist to allow for IP receptor activation and cAMP elevation. A typical pre-incubation time is 4-20 minutes at 37°C.
-
Iloprost Concentration: Ensure you are using an appropriate concentration range for Iloprost. The effective concentration can vary depending on the experimental system. Low nanomolar concentrations are typically effective.
-
Platelet Preparation: The method of platelet preparation (e.g., platelet-rich plasma vs. washed platelets) can influence the results. Ensure your platelet count is standardized across experiments.
Q4: What are the potential off-target effects of Iloprost that I should be aware of?
A4: Iloprost is not entirely selective for the IP receptor. It exhibits high binding affinity for the EP1 receptor and lower affinity for other prostanoid receptors like EP3, EP4, and FP. The activation of the EP1 receptor is a notable off-target effect that can mediate vasoconstriction, potentially confounding studies on vasodilation. In contrast, other prostacyclin analogs like treprostinil have a different binding profile with higher affinity for DP1 and EP2 receptors, which also mediate vasodilation. When interpreting your data, it is crucial to consider the potential contribution of these off-target effects.
Data Presentation: Quantitative Information
Table 1: Receptor Binding Affinity and Functional Potency of Iloprost
| Receptor | Binding Affinity (Ki, nM) | Functional Assay | Functional Potency (EC50, nM) |
| IP | 3.9 | cAMP Elevation | 0.37 |
| EP1 | 1.1 | Calcium Influx | 0.3 |
| EP2 | Very Low Affinity | cAMP Elevation | Low Activity |
| EP3 | Low Affinity | N/A | N/A |
| EP4 | Low Affinity | N/A | N/A |
| DP1 | Very Low Affinity | cAMP Elevation | Low Activity |
| FP | Low Affinity | N/A | N/A |
| TP | Very Low Affinity | N/A | N/A |
Table 2: Recommended Iloprost Concentrations for In Vitro Experiments
| Experiment Type | Cell/Tissue Type | Recommended Concentration Range | Reference |
| Platelet Aggregation Inhibition | Human Platelets | 1 - 10 nM | |
| cAMP Measurement | Pulmonary Smooth Muscle Cells | 100 nM | |
| Anti-fibrotic Effects | Cardiac Fibroblasts | Varies (TGF-β1 induced models) | |
| Endothelial Barrier Function | Human Endothelial Cells | 150 nM |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol outlines the measurement of Iloprost's inhibitory effect on platelet aggregation using light transmission aggregometry (LTA).
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
-
Standardization:
-
Adjust the platelet count in the PRP to a standard concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer using PPP to set 100% aggregation (maximum light transmission) and PRP for 0% aggregation.
-
Aliquot PRP into cuvettes with a stir bar and place them in the aggregometer at 37°C.
-
Add the desired concentration of Iloprost (or vehicle control) to the PRP and pre-incubate for 4-5 minutes while stirring.
-
Initiate platelet aggregation by adding a pre-determined concentration of an agonist (e.g., ADP 2-6 µmol/L, collagen 2.5-5 µg/mL).
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximal percentage of aggregation. Compare the aggregation in Iloprost-treated samples to the vehicle control to calculate the percentage of inhibition.
-
Protocol 2: Cellular cAMP Measurement Assay
This protocol describes how to measure changes in intracellular cAMP levels in response to Iloprost.
-
Cell Culture:
-
Plate cells (e.g., pulmonary smooth muscle cells, HEK293 cells expressing the IP receptor) in 24- or 96-well plates and grow to 80-90% confluency.
-
-
Assay Preparation:
-
Wash the cells three times with a buffered salt solution (e.g., HBSS).
-
Pre-incubate the cells for 10-30 minutes at 37°C in the assay buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX (1 mM) to prevent cAMP degradation.
-
-
Cell Stimulation:
-
Add varying concentrations of Iloprost (or other compounds like forskolin as a positive control) to the wells.
-
Incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
-
Cell Lysis and cAMP Quantification:
-
Stop the reaction by aspirating the medium and adding an ice-cold lysis buffer (e.g., 96% ethanol or a buffer provided by a commercial assay kit).
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit (e.g., ELISA or radioimmunoassay).
-
-
Data Normalization:
-
Normalize cAMP levels to the total protein concentration in each well, determined by a protein assay (e.g., Bradford assay).
-
Visualizations
Caption: Iloprost signaling pathway via the IP receptor.
Caption: Troubleshooting workflow for Iloprost experiments.
References
- 1. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicines.org.uk [medicines.org.uk]
- 4. Lung vasodilatory response to inhaled iloprost in experimental pulmonary hypertension: amplification by different type phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Ciprostene Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of experiments involving Ciprostene, a stable prostacyclin analog. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.
Platelet Aggregation Assays
Question: My baseline platelet aggregation in response to agonists (e.g., ADP, collagen) is inconsistent between experiments. What could be the cause?
Answer: Variability in baseline platelet aggregation can stem from several factors:
-
Blood Collection and Handling: Ensure a clean venipuncture to avoid premature platelet activation. The first few milliliters of blood should be discarded. Use a consistent anticoagulant, typically 3.2% sodium citrate, and maintain a 9:1 blood-to-anticoagulant ratio. Process blood samples within one to four hours of collection.[1]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifugation speed and time are critical. For PRP, a slow centrifugation (e.g., 200 x g for 10-15 minutes) is recommended. For platelet-poor plasma (PPP), a higher speed centrifugation (e.g., 2000-2500 x g for 15-20 minutes) is necessary. Ensure that the centrifuge is at room temperature.
-
Platelet Count: Standardize the platelet count in the PRP for all experiments, typically between 200-300 x 10^9/L. High or low platelet counts can alter aggregation responses.
-
Temperature: Platelets are sensitive to temperature changes. All solutions and equipment should be maintained at 37°C during the assay. Avoid cooling blood samples as it can cause platelet activation.[2]
-
pH: Maintain a physiological pH of 7.4 in your buffers and PRP.
Question: I am observing a weaker than expected inhibitory effect of this compound on platelet aggregation. Why might this be happening?
Answer: A diminished inhibitory effect of this compound could be due to:
-
This compound Solution Preparation and Storage: Prepare fresh this compound stock solutions. If storing, aliquot and freeze at -20°C or below to avoid repeated freeze-thaw cycles. The stability of prostacyclin analogs in solution can be pH-dependent; ensure the buffer used for dilution is appropriate.
-
Agonist Concentration: The concentration of the platelet agonist used can significantly impact the apparent inhibitory effect of this compound. Use a concentration of the agonist that produces a submaximal (around 80%) aggregation response to allow for the detection of inhibition.
-
Incubation Time: Ensure a consistent pre-incubation time of the PRP with this compound before adding the agonist to allow for receptor binding and signaling to occur. A pre-incubation time of 2-5 minutes is common.
-
Platelet "Resistance": In some cases, platelets may exhibit resistance to the effects of prostacyclins. This can be due to donor variability or experimental conditions.[1]
Vasodilation Assays (Wire Myography)
Question: The isolated blood vessels are not showing a consistent contractile response to vasoconstrictors (e.g., phenylephrine, KCl). What are the possible reasons?
Answer: Inconsistent contractile responses in wire myography can be caused by:
-
Vessel Dissection and Mounting: Damage to the vessel during dissection and mounting is a common cause of poor contractility. Handle the tissue gently with fine forceps and ensure the wires are passed through the lumen without tearing the vessel wall.
-
Equilibration and Normalization: Allow the mounted vessel to equilibrate in physiological salt solution (PSS) at 37°C for at least 30-60 minutes. The normalization procedure, which sets the optimal resting tension for the vessel, is crucial for reproducible results. The normalization factor may need to be optimized for different vessel types.[3]
-
Buffer Composition and Oxygenation: Use a freshly prepared PSS, continuously bubbled with a gas mixture (typically 95% O2 / 5% CO2) to maintain physiological pH and oxygenation.
-
Vessel Viability: At the beginning of each experiment, test the viability of the vessel by challenging it with a high potassium solution (e.g., 60 mM KCl). A robust contraction confirms the health of the smooth muscle cells.
Question: I am not observing the expected vasodilation in response to this compound. What should I troubleshoot?
Answer: A lack of vasodilation can be attributed to:
-
Endothelial Damage: this compound-induced vasodilation is primarily endothelium-dependent. If the endothelium is damaged during vessel preparation, the response will be diminished. Assess endothelial integrity by testing the relaxation response to an endothelium-dependent vasodilator like acetylcholine or bradykinin after pre-constriction.
-
Pre-constriction Level: The vessel must be pre-constricted to an appropriate level (typically 50-80% of the maximal contraction) to observe a clear relaxation response. The choice and concentration of the pre-constricting agent can influence the subsequent vasodilation.
-
This compound Concentration and Incubation: Ensure that the concentrations of this compound used are within the expected effective range and allow sufficient time for the vasodilation to reach a plateau.
-
Tachyphylaxis: Repeated applications of prostacyclin analogs can sometimes lead to desensitization of the receptors, resulting in a reduced response. Ensure adequate washout periods between cumulative concentration-response curves.
Data Presentation: Quantitative Analysis of Prostacyclin Analog Activity
Due to the limited availability of specific in vitro IC50 and EC50 values for this compound, the following tables present data for the well-characterized and structurally similar prostacyclin analog, Iloprost, to serve as an illustrative example for researchers.
Table 1: Inhibitory Concentration (IC50) of Iloprost on Platelet Aggregation
| Agonist | Condition | IC50 (nM) | Reference |
| Collagen (low dose) | In platelet-rich plasma (PRP) | 3.6 | [4] |
| Collagen (low dose) | In PRP with Aspirin | 0.5 | |
| ADP | In PRP | Not specified | |
| Collagen (4 µg/ml) | In PRP | Not specified |
Note: The IC50 is the concentration of an inhibitor where the response (in this case, platelet aggregation) is reduced by half.
Table 2: Effective Concentration (EC50) of Vasodilators
| Compound | Vessel Type | EC50 | Reference |
| Isoxsuprine | Rat Aorta | 0.046 ± 0.004 µM | |
| Carvedilol | Rat Aorta | 0.069 ± 0.003 µM | |
| Nebivolol | Rat Aorta | 2.014 ± 0.215 µM |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol outlines the measurement of this compound's inhibitory effect on platelet aggregation using light transmission aggregometry (LTA).
1. Materials and Reagents:
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days.
-
3.2% Sodium Citrate anticoagulant.
-
Platelet agonists (e.g., Adenosine Diphosphate - ADP, Collagen).
-
This compound.
-
Physiological Saline (0.9% NaCl).
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
2. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 ratio of blood to anticoagulant).
-
To obtain PRP, centrifuge the whole blood at room temperature for 10-15 minutes at 200 x g.
-
Carefully aspirate the upper PRP layer and transfer it to a separate tube.
-
To obtain PPP, centrifuge the remaining blood at room temperature for 15-20 minutes at 2000-2500 x g.
-
Collect the supernatant PPP.
-
Adjust the platelet count of the PRP with PPP if necessary to a standardized concentration (e.g., 250 x 10^9/L).
3. Platelet Aggregation Measurement:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a standardized volume of PRP into the aggregometer cuvettes with a stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for 2-5 minutes while stirring.
-
Add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.
4. Data Analysis:
-
Construct dose-response curves for this compound by plotting the percentage of inhibition of aggregation against the log concentration of this compound.
-
Calculate the IC50 value from the dose-response curve.
Protocol 2: Vasodilation Assay using Wire Myography
This protocol describes the assessment of this compound's vasodilatory effects on isolated small arteries.
1. Materials and Reagents:
-
Isolated small resistance arteries (e.g., mesenteric or cerebral arteries from rats or mice).
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit buffer.
-
High Potassium PSS (KPSS) for viability testing.
-
Vasoconstrictor (e.g., Phenylephrine, U46619).
-
Endothelium-dependent vasodilator (e.g., Acetylcholine).
-
This compound.
-
Wire myograph system.
-
Dissection microscope and tools.
2. Vessel Dissection and Mounting:
-
Euthanize the animal according to approved protocols.
-
Dissect the desired artery in ice-cold PSS under a microscope, carefully removing surrounding connective and adipose tissue.
-
Cut the artery into 2 mm segments.
-
Mount the vessel segment onto the two wires of the myograph chamber and secure them to the jaws.
-
Fill the chamber with PSS and allow the vessel to equilibrate at 37°C for at least 30 minutes, while continuously bubbling with 95% O2 / 5% CO2.
3. Normalization and Viability Check:
-
Perform a normalization procedure to determine the optimal resting tension for the vessel. This involves a stepwise increase in tension to mimic physiological pressure.
-
After normalization and a further equilibration period, test the vessel's viability by inducing contraction with KPSS. A strong contraction indicates a healthy vessel.
-
Wash out the KPSS and allow the vessel to return to its baseline tension.
-
Assess endothelial integrity by pre-constricting the vessel with a vasoconstrictor (e.g., phenylephrine) and then adding an endothelium-dependent vasodilator (e.g., acetylcholine). A significant relaxation indicates an intact endothelium.
4. Measurement of Vasodilation:
-
Wash out the acetylcholine and allow the vessel to return to baseline.
-
Pre-constrict the vessel to 50-80% of its maximal response with a stable vasoconstrictor.
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the bath, allowing the relaxation to plateau at each concentration.
-
Record the changes in tension.
5. Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-constriction tension.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the log concentration of this compound.
-
Calculate the EC50 value from the curve.
Mandatory Visualizations
Caption: this compound signaling pathway in platelets and vascular smooth muscle cells.
Caption: Experimental workflow for in vitro platelet aggregation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage conditions for Ciprostene
Welcome to the technical support center for Ciprostene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemically stable synthetic analog of prostacyclin (PGI2). Its primary mechanism of action is as a potent agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor. Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn mediates physiological effects, most notably the inhibition of platelet aggregation and vasodilation.[1]
Q2: What are the recommended long-term storage conditions for this compound?
A2: While specific long-term stability data for this compound are not extensively published, it is described as a stable prostacyclin analog. Based on general guidelines for pharmaceutical compounds and data from other prostacyclin analogs, the following storage conditions are recommended to ensure its integrity.
Data Presentation: Recommended Storage Conditions for this compound
| Parameter | Condition | Recommendation | Rationale & Considerations |
| Temperature | To minimize chemical degradation.[2] | ||
| Long-Term (Powder) | -20°C | For optimal stability of the solid compound. | |
| Short-Term (Solution) | 2-8°C | Once reconstituted, refrigeration is recommended to slow degradation in aqueous solution.[3] | |
| Room Temperature (Solution) | Use immediately | Due to the potential for hydrolysis and degradation in solution at room temperature. | |
| Humidity | To prevent hydrolysis and physical changes to the compound. | ||
| Powder | Store in a desiccator or a container with a desiccant. | This compound, like many pharmaceuticals, can be sensitive to moisture.[4][5] | |
| Light Exposure | To prevent photodegradation. | ||
| Powder & Solution | Protect from light by using amber vials or storing in a dark place. | Many pharmaceutical compounds are light-sensitive and can degrade upon exposure to UV or visible light. | |
| Container Type | To prevent adsorption and leaching. | ||
| Powder | Tightly sealed glass vials. | Provides a barrier against moisture and environmental contaminants. | |
| Solution | Glass or polypropylene containers. | Studies on other prostaglandins have shown stability in these materials. Avoid long-term storage in certain plastics that may leach or adsorb the compound. |
Q3: How should I prepare a stock solution of this compound?
A3: For creating concentrated stock solutions, organic solvents are often used. Dimethyl sulfoxide (DMSO) is a common choice. As a salt, this compound is also expected to have good aqueous solubility, particularly in buffers with a pH > 7.2. For direct use in aqueous-based assays, preparing fresh solutions in an appropriate buffer (e.g., PBS) is recommended. Do not store aqueous solutions for extended periods.
Q4: What are the primary applications of this compound in a research setting?
A4: this compound is primarily used in research to investigate processes related to platelet function and vascular smooth muscle relaxation. Key applications include in vitro platelet aggregation assays, where it acts as a potent inhibitor, and vasodilation studies on isolated blood vessels. It is also a valuable tool for studying the PGI2/IP receptor signaling pathway.
Troubleshooting Guides
Issue 1: Inconsistent results in platelet aggregation assays.
-
Possible Cause: Degradation of this compound solution.
-
Solution: Prepare fresh solutions of this compound for each experiment. If using a stock solution in an organic solvent, ensure it has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause: Variability in platelet preparation.
-
Solution: Standardize your platelet-rich plasma (PRP) preparation method. Ensure consistent centrifugation speed and time. Use PRP within a few hours of preparation for best results.
-
-
Possible Cause: Interference from solvent.
-
Solution: If using a DMSO stock solution, ensure the final concentration of DMSO in your assay is low (<0.5%) to avoid solvent-induced artifacts. High concentrations of DMSO can affect platelet function.
-
Issue 2: Reduced or no vasodilation effect in isolated blood vessel experiments.
-
Possible Cause: Endothelial damage during vessel preparation.
-
Solution: Handle the isolated blood vessels with extreme care to preserve the endothelium, as it is the primary site of prostacyclin synthesis and plays a role in vasodilation.
-
-
Possible Cause: Incorrect buffer composition or pH.
-
Solution: Ensure your physiological salt solution (e.g., Krebs-Henseleit buffer) is correctly prepared, with the appropriate pH and oxygenation, to maintain vessel viability.
-
-
Possible Cause: Receptor desensitization.
-
Solution: If performing cumulative concentration-response curves, ensure adequate washout periods between applications of this compound or other agonists to allow receptors to resensitize.
-
Issue 3: Precipitation of this compound when diluting a stock solution.
-
Possible Cause: Poor solubility of the compound in the aqueous buffer.
-
Solution: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, try decreasing the stock concentration or performing a serial dilution to avoid rapid changes in solvent polarity that can cause precipitation.
-
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for assessing the inhibitory effect of this compound on platelet aggregation induced by an agonist.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
- Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
- Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
- Carefully transfer the supernatant (PRP) to a new polypropylene tube.
- Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
- Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
2. Aggregation Measurement:
- Pre-warm the PRP to 37°C in the aggregometer cuvettes with a stir bar.
- Set the baseline for 0% aggregation with PRP and 100% aggregation with PPP.
- Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a short period (e.g., 2-5 minutes).
- Induce platelet aggregation by adding an agonist such as Adenosine Diphosphate (ADP) (final concentration 5-10 µM) or Collagen (final concentration 2-5 µg/mL).
- Record the change in light transmission for 5-10 minutes.
3. Data Analysis:
- The maximum percentage of aggregation is determined from the aggregation curve.
- Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
- Generate a dose-response curve and calculate the IC₅₀ value for this compound.
Protocol 2: In Vitro Vasodilation Assay using Isolated Blood Vessels
This protocol describes the methodology for evaluating the vasodilatory effects of this compound on pre-constricted isolated blood vessels.
1. Vessel Preparation:
- Euthanize the experimental animal (e.g., rat) and dissect the desired artery (e.g., mesenteric or thoracic aorta) in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
- Carefully clean the artery of surrounding connective and adipose tissue.
- Cut the artery into rings of 2-3 mm in length.
2. Mounting and Equilibration:
- Mount the arterial rings in a wire myograph system containing oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at 37°C.
- Allow the vessels to equilibrate for at least 60 minutes under a standardized resting tension.
3. Vasodilation Measurement:
- Pre-constrict the arterial rings with a vasoconstrictor agent such as Phenylephrine (e.g., 1 µM) or the thromboxane A2 analog U46619 to achieve a stable submaximal contraction.
- Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.
- Record the relaxation response at each concentration.
4. Data Analysis:
- Express the relaxation at each concentration of this compound as a percentage of the pre-constriction induced by the vasoconstrictor.
- Construct a concentration-response curve and calculate the EC₅₀ value for this compound.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to vasodilation and platelet inhibition.
Experimental Workflow: Platelet Aggregation Assay
Caption: Workflow for assessing this compound's effect on platelet aggregation.
References
- 1. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 3. Stability and preservation of a new formulation of epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Ciprostene in research
Welcome to the Technical Support Center for Ciprostene. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a stable synthetic analog of prostacyclin (PGI2). Its primary on-target effect is mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][2] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3] Elevated cAMP levels, in turn, activate protein kinase A (PKA), resulting in vasodilation and inhibition of platelet aggregation.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules in addition to its primary target. These unintended interactions can lead to a variety of issues in research, including:
-
Cellular Toxicity: Unintended molecular interactions can disrupt normal cellular processes, leading to cytotoxicity that is not related to the activation of the prostacyclin pathway.
-
Reduced Specificity: The presence of off-target effects complicates the interpretation of experimental results and can obscure the true biological role of the prostacyclin pathway.
Q3: How can I begin to assess the potential for off-target effects with this compound in my experimental system?
A crucial first step is to perform a dose-response experiment to determine the minimal effective concentration of this compound required to elicit the desired on-target effect. Using the lowest effective concentration minimizes the likelihood of engaging lower-affinity off-target molecules.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
You are observing a cellular phenotype that is not consistent with the known functions of the prostacyclin pathway, or your results are varying between experiments.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Dose-Response Correlation: The potency of this compound in producing the observed phenotype should align with its potency for activating the prostacyclin receptor. A significant deviation may suggest an off-target effect.
-
Use of a Structurally Distinct Agonist: Employ another prostacyclin analog with a different chemical structure (e.g., Iloprost, Treprostinil) that also targets the IP receptor. If this distinct agonist reproduces the same phenotype, it strengthens the evidence for an on-target effect.
-
Washout Experiment: For reversible inhibitors, a washout experiment can help differentiate between on-target and off-target effects. After treating with this compound and then washing it out, a rapid reversal of the phenotype suggests a reversible, and possibly off-target, interaction.
-
-
Investigate Potential Off-Target Interactions:
-
Kinase Selectivity Profiling: Since many small molecules can interact with the ATP-binding pocket of kinases, a kinase profiling screen can identify unintended kinase targets of this compound.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its intended IP receptor within intact cells and can also be used to identify off-target binding partners.
-
Issue 2: Unexplained Cellular Toxicity
You are observing a decrease in cell viability or other signs of cellular stress at concentrations of this compound where you expect to see a specific physiological response.
Troubleshooting Steps:
-
Characterize the Toxicity:
-
Dose-Response Analysis of Toxicity: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of this compound concentrations to determine if the toxicity is dose-dependent.
-
Multi-Cell Line Screening: Test the toxicity of this compound in different cell lines to see if the effect is cell-type specific, which could provide clues about the off-target protein's expression pattern.
-
-
Identify the Off-Target Mediator of Toxicity:
-
Broad Off-Target Screening: Utilize a broad off-target screening panel, such as a safety pharmacology panel, to identify potential unintended targets that could be responsible for the toxic effects.
-
Pathway Analysis: Investigate whether the observed toxicity correlates with the modulation of known cell death or stress pathways.
-
Data Presentation
Table 1: Comparison of Prostacyclin Analogs
| Prostacyclin Analog | Route of Administration | Half-Life | Notes |
| Epoprostenol (PGI2) | Intravenous | ~6 minutes | Natural prostacyclin; requires continuous infusion. |
| Iloprost | Inhalation, Intravenous | ~20-30 minutes | Stable analog. |
| Treprostinil | Oral, Inhalation, Subcutaneous, Intravenous | ~4 hours | Stable analog with a longer half-life. |
| Beraprost | Oral | ~35-40 minutes | Orally active analog. |
| This compound | Investigational | - | Stable prostacyclin analog. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound
Objective: To determine the effective concentration range of this compound for on-target activity and to identify the concentration at which off-target effects or toxicity may appear.
Methodology:
-
Cell Preparation: Plate cells at a desired density and allow them to adhere and grow to the appropriate confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, ethanol). Perform serial dilutions to create a range of concentrations.
-
Treatment: Treat the cells with the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined period appropriate for the biological response being measured.
-
Assay: Perform the relevant functional assay to measure the on-target effect (e.g., cAMP accumulation assay, platelet aggregation assay, vasodilation assay).
-
Data Analysis: Plot the response as a function of the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein (IP receptor) in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a specific concentration or with a vehicle control.
-
Heat Challenge: Heat the cell lysates to a range of temperatures. The binding of this compound to the IP receptor is expected to increase its thermal stability.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Quantification: Analyze the amount of the target protein (IP receptor) remaining in the supernatant using Western blotting or mass spectrometry. An increase in the amount of soluble IP receptor at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Protocol 3: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Setup: In a multi-well plate, add a panel of recombinant kinases, their respective substrates, and ATP.
-
Compound Addition: Add this compound at one or more concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ATP consumed (an indicator of kinase activity). Luminescence-based assays are common.
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound. Determine the IC50 (half-maximal inhibitory concentration) for any significantly inhibited kinases.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for minimizing off-target effects.
Caption: Troubleshooting unexpected experimental results.
References
Validation & Comparative
A Comparative Efficacy Analysis of Ciprostene and Iloprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prostacyclin analogs, Ciprostene and iloprost. While both compounds share a common mechanism as prostacyclin agonists, this document outlines their distinct pharmacological profiles, supported by available experimental data. This comparison aims to inform researchers and professionals in drug development about the therapeutic potential and characteristics of these agents.
Introduction
This compound and iloprost are synthetic analogs of prostacyclin (PGI2), a naturally occurring substance with potent vasodilatory and platelet aggregation inhibitory effects.[1] These properties make prostacyclin analogs valuable in treating conditions characterized by vasoconstriction and thrombosis, such as pulmonary arterial hypertension (PAH) and peripheral vascular disease.[2][3] Iloprost is an established therapy for PAH, while this compound, a discontinued drug formerly developed by Pfizer, was investigated for cardiovascular diseases.[4]
Mechanism of Action and Signaling Pathway
Both this compound and iloprost exert their effects by acting as agonists at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor initiates a signaling cascade that leads to the relaxation of vascular smooth muscle and inhibition of platelet activation.
The binding of this compound or iloprost to the IP receptor activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates the enzyme adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations. This cascade results in vasodilation and the inhibition of platelet aggregation.
Quantitative Data Presentation
Direct comparative clinical trials between this compound and iloprost are not available. However, preclinical and early clinical data for this compound, along with established data for iloprost, allow for an indirect comparison of their potency and pharmacological effects.
Receptor Binding Affinity and Potency
In contrast, iloprost has been more extensively characterized. The following table summarizes the available binding affinity data for iloprost at various human prostanoid receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Iloprost Ki (nM) |
| IP (Prostacyclin) | ~3.2 - 10 |
| EP1 | ~25 |
| EP2 | >1000 |
| EP3 | ~320 |
| EP4 | >1000 |
| DP1 | >1000 |
| FP | >1000 |
| TP | >1000 |
Data compiled from various sources. Exact values may vary depending on the experimental conditions.
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and iloprost also differ, which influences their dosing and administration.
| Parameter | This compound | Iloprost |
| Half-life | Information not available | ~20-30 minutes (intravenous) |
| Metabolism | Information not available | Primarily via β-oxidation of the carboxyl side chain |
| Excretion | Information not available | Mainly through urine (68%) and feces (12%) |
| Protein Binding | Information not available | Approximately 60% |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and iloprost.
Platelet Aggregation Inhibition Assay
This assay is crucial for evaluating the anti-platelet efficacy of prostacyclin analogs.
Protocol:
-
Blood Collection: Whole blood is drawn from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Incubation: The PRP is incubated with varying concentrations of the test compound (this compound or iloprost) or a vehicle control for a specified period at 37°C.
-
Agonist Addition: A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to the PRP to induce aggregation.
-
Measurement: Platelet aggregation is measured by monitoring the change in light transmission through the PRP sample using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The percentage of inhibition of platelet aggregation is calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control.
Cyclic AMP (cAMP) Stimulation Assay
This assay quantifies the ability of prostacyclin analogs to stimulate the production of the second messenger cAMP.
Protocol:
-
Cell Culture: Cells endogenously expressing the IP receptor (e.g., human platelets) or a cell line engineered to express the receptor (e.g., HEK293-IP cells) are cultured.
-
Incubation: The cells are incubated with different concentrations of the prostacyclin analog or a vehicle control for a defined time at 37°C.
-
Cell Lysis: The cells are lysed to release their intracellular contents, including cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The results are analyzed to determine the dose-dependent increase in cAMP levels in response to the prostacyclin analog.
Efficacy Comparison and Discussion
Available data suggests that while both this compound and iloprost are effective prostacyclin agonists, iloprost is a more potent compound. The estimation that this compound is about 15 times less potent than prostacyclin indicates that higher concentrations of this compound would be required to achieve similar therapeutic effects to prostacyclin or its more potent analogs like iloprost.
Clinical studies with this compound in peripheral vascular disease showed subjective improvement in patients, though it was associated with a higher incidence of adverse effects compared to placebo. The lack of significant change in the ankle/arm pressure ratio in that study suggests its vasodilatory effect might be less pronounced in this condition.
In contrast, iloprost has demonstrated clinical efficacy in the treatment of more severe conditions like pulmonary arterial hypertension, where it improves exercise capacity and hemodynamic parameters. The development of an inhaled formulation of iloprost has also allowed for targeted delivery to the pulmonary vasculature, minimizing systemic side effects.
Conclusion
Based on the available evidence, iloprost appears to be a more potent and clinically established prostacyclin analog compared to this compound. The significantly lower estimated potency of this compound, combined with its discontinuation from development, suggests that it may have a narrower therapeutic window or a less favorable efficacy and safety profile compared to other prostacyclin analogs like iloprost.
For researchers and drug development professionals, the comparison of these two molecules highlights the importance of potency and pharmacokinetic properties in the development of effective prostacyclin-based therapies. While both compounds target the same receptor, their differing pharmacological characteristics have led to vastly different clinical trajectories. Further research into the structure-activity relationships of prostacyclin analogs could lead to the development of even more effective and safer therapeutic agents for cardiovascular and pulmonary diseases.
References
Comparative Analysis of Ciprostene Cross-reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Ciprostene with other prostanoid receptors. This compound is a synthetic analog of prostacyclin (PGI2) and is recognized as a selective agonist for the prostacyclin receptor (IP receptor). Understanding its selectivity is crucial for predicting its therapeutic effects and potential side effects. This document summarizes available data on its receptor binding profile, presents detailed experimental methodologies for assessing receptor activity, and illustrates the relevant signaling pathways.
Executive Summary
This compound (also known as U-68,215) is a potent and selective agonist for the prostanoid IP receptor. Available literature indicates that it possesses little to no significant activity at other prostanoid receptors, including the EP (subtypes EP1, EP2, EP3), FP, DP, and TP receptors. This high selectivity for the IP receptor is a key characteristic that defines its pharmacological profile.
Data Presentation: Prostanoid Receptor Binding Affinity Profile
The following table summarizes the binding affinities (Ki in nM) of two other IP receptor agonists, Iloprost and Treprostinil, for a panel of human prostanoid receptors. This data serves as a reference to understand the degree of selectivity that can be achieved with prostacyclin analogs. A lower Ki value indicates a higher binding affinity.
| Prostanoid Receptor | Iloprost (Ki, nM) | Treprostinil (Ki, nM) | Primary G-Protein Coupling |
| IP | 3.9 | 32 | Gs |
| EP1 | 1.1 | Low Affinity | Gq |
| EP2 | Very Low Affinity | 3.6 | Gs |
| EP3 | Low Affinity | Very Low Affinity | Gi |
| EP4 | Low Affinity | Low Affinity | Gs |
| DP1 | Very Low Affinity | 4.4 | Gs |
| FP | Low Affinity | Very Low Affinity | Gq |
| TP | Very Low Affinity | Very Low Affinity | Gq |
Data sourced from a study by Whittle et al. (2012). "Very Low Affinity" and "Low Affinity" are used where specific Ki values were not provided in the source, but the activity was described as such.
Signaling Pathways
Prostanoid receptors are G-protein coupled receptors (GPCRs) that mediate their effects through different intracellular signaling cascades. The IP receptor, the primary target of this compound, is coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). In contrast, other prostanoid receptors are coupled to different G-proteins, such as Gq (for EP1, FP, and TP receptors), which activates the phospholipase C pathway, or Gi (for the EP3 receptor), which inhibits adenylyl cyclase. The selective activation of the IP receptor by this compound results in a specific downstream signaling cascade.
Caption: Signaling pathways of prostanoid receptors and this compound's selectivity.
Experimental Protocols
The determination of a compound's cross-reactivity with different receptors involves two main types of experiments: radioligand binding assays to assess binding affinity and functional assays to measure the cellular response upon receptor activation.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Cells stably expressing the human prostanoid receptor of interest (e.g., IP, EP1, EP2, etc.) are harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed amount of membrane preparation (e.g., 10-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Iloprost for the IP receptor) at a concentration close to its Kd value.
-
A range of concentrations of the unlabeled test compound (this compound).
-
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Total binding is determined in the absence of any competing ligand.
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Accumulation)
This assay measures the ability of a compound to stimulate (for Gs-coupled receptors) or inhibit (for Gi-coupled receptors) the production of the second messenger cyclic AMP (cAMP).
1. Cell Culture and Seeding:
-
Cells stably expressing the human prostanoid receptor of interest are cultured in appropriate media.
-
Cells are seeded into 96-well or 384-well plates and grown to a suitable confluency.
2. Assay Procedure (for Gs-coupled receptors like IP):
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., HBSS).
-
The cells are then incubated with the assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
A range of concentrations of the test compound (this compound) is added to the wells.
-
The plates are incubated at 37°C for a defined period (e.g., 15-30 minutes).
3. Cell Lysis and cAMP Measurement:
-
The reaction is stopped by adding a lysis buffer.
-
The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based kits) according to the manufacturer's instructions.
4. Data Analysis:
-
The amount of cAMP produced is plotted against the log concentration of the test compound.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis of the dose-response curve.
5. Assay Procedure (for Gi-coupled receptors like EP3):
-
The procedure is similar, but the cells are co-stimulated with a known adenylyl cyclase activator, such as forskolin, along with the test compound. The ability of the Gi-coupled receptor agonist to inhibit the forskolin-stimulated cAMP production is then measured.
By performing these assays across a panel of prostanoid receptors, a comprehensive profile of a compound's selectivity and cross-reactivity can be established. The available evidence strongly suggests that such an analysis for this compound would confirm its high selectivity for the IP receptor.
Validating the Anti-Aggregatory Effects of Ciprostene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-aggregatory effects of Ciprostene with other established antiplatelet agents. The information presented is supported by experimental data from publicly available literature to assist researchers and drug development professionals in evaluating its therapeutic potential.
Executive Summary
Comparative Analysis of Anti-Aggregatory Potency
The efficacy of antiplatelet agents is often quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug required to inhibit platelet aggregation by 50%. The following table summarizes the available IC50 values for key antiplatelet agents, providing a benchmark for the expected potency of prostacyclin analogs like this compound.
| Compound | Drug Class | Agonist | IC50 (nM) | Source |
| Iloprost | Prostacyclin Analog | ADP | 0.5 - 3.6 | [2] |
| Prostacyclin (PGI2) | Prostacyclin Analog | ADP | 0.35 | |
| Aspirin | COX Inhibitor | Arachidonic Acid | >10,000 | |
| Clopidogrel | P2Y12 Inhibitor | ADP | 1900 |
Note: A lower IC50 value indicates higher potency. The IC50 for Aspirin is significantly higher as it acts on a different pathway and its in-vivo effects are cumulative. Data for this compound is not specified in the reviewed literature.
Experimental Protocols
The evaluation of anti-aggregatory effects of compounds like this compound is predominantly conducted using Light Transmission Aggregometry (LTA).
Key Experiment: Light Transmission Aggregometry (LTA)
Objective: To measure the in vitro effect of an antiplatelet agent on platelet aggregation induced by a specific agonist.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the platelet-rich plasma from red and white blood cells.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma, which is used as a reference for 100% aggregation.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: The PRP is incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period at 37°C.
-
Aggregation Induction: A platelet agonist, such as Adenosine Diphosphate (ADP), is added to the PRP to induce aggregation.
-
Measurement: The change in light transmission through the PRP suspension is measured over time using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of the test compound. The IC50 value is then calculated from the dose-response curve.
Signaling Pathways and Visualizations
This compound's Mechanism of Action
This compound, as a prostacyclin analog, exerts its anti-aggregatory effect by activating the prostacyclin (IP) receptor on the platelet surface. This initiates a signaling cascade that leads to an increase in intracellular cAMP levels, which in turn inhibits platelet activation and aggregation.
Caption: this compound signaling pathway in platelets.
Experimental Workflow for Evaluating Anti-Aggregatory Effects
The following diagram illustrates the typical workflow for assessing the anti-aggregatory properties of a test compound like this compound.
Caption: Workflow for LTA-based anti-aggregation assay.
Conclusion
This compound, as a stable prostacyclin analog, is a potent inhibitor of platelet aggregation. Its mechanism of action via the cAMP signaling pathway is well-established for its class. While direct comparative quantitative data for this compound is limited in the current literature, the provided data for other prostacyclin analogs suggest a high potency. Further head-to-head studies measuring the IC50 of this compound against other antiplatelet agents using standardized protocols like Light Transmission Aggregometry are warranted to precisely define its relative efficacy. This guide provides the foundational information and methodologies for conducting such validation studies.
References
Comparative Analysis of Prostacyclin Analogs: Ciprostene vs. Beraprost
A Guide for Researchers and Drug Development Professionals
Prostacyclin analogs are a cornerstone in the management of vasospastic and proliferative vascular disorders, most notably pulmonary arterial hypertension (PAH) and peripheral arterial disease (PAD). Their therapeutic effects are primarily mediated through vasodilation, inhibition of platelet aggregation, and cytoprotection. This guide provides a detailed comparative analysis of two such analogs: Ciprostene, a discontinued investigational agent, and Beraprost, an orally active prostacyclin analog used in clinical practice in several countries.
This comparison aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the pharmacological and clinical profiles of these two compounds, supported by available experimental data. The information presented on this compound is based on limited publicly available data due to the discontinuation of its development.
Pharmacological Profile and Mechanism of Action
Both this compound and Beraprost are synthetic analogs of prostacyclin (PGI2) and exert their effects by acting as agonists at the prostacyclin receptor (IP receptor).[1] Activation of the IP receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in vasodilation and the inhibition of platelet aggregation.[2]
Beraprost has also been shown to have anti-inflammatory properties and can inhibit the proliferation of vascular smooth muscle cells.[3] While the detailed mechanism of this compound is less documented, as a prostacyclin analog, it is presumed to share this fundamental signaling pathway.[4]
Signaling Pathway of Prostacyclin Analogs
Figure 1: General signaling pathway of prostacyclin analogs.
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and Beraprost, providing a side-by-side comparison of their pharmacological properties and clinical efficacy.
Table 1: Pharmacological and Preclinical Data
| Parameter | This compound | Beraprost |
| Drug Class | Prostacyclin Analog | Prostacyclin Analog |
| Developer | Pfizer Inc. (Discontinued) | Toray Industries |
| Mechanism of Action | Prostacyclin (IP) receptor agonist | Prostacyclin (IP) receptor agonist |
| Key Effects | Vasodilation, platelet inhibition, clot dissolution | Vasodilation, antiplatelet, cytoprotective effects |
| Potency | Estimated to be ~15 times less potent than prostacyclin | Orally active |
| Preclinical Models | Anesthetized cat (vasodilation, platelet inhibition, clot dissolution) | Canine model of pulmonary hypertension (selective pulmonary vasodilation) |
Table 2: Clinical Trial Data and Efficacy
| Parameter | This compound | Beraprost |
| Indication Studied | Restenosis after PTCA | Pulmonary Arterial Hypertension (PAH), Peripheral Arterial Disease |
| Route of Administration | Intravenous and intracoronary infusion | Oral |
| Efficacy Endpoint | Reduction in coronary artery stenosis at 6 months | Improvement in 6-minute walk distance (6MWD) |
| Clinical Trial Results | Showed a trend towards reduced restenosis in patients with unstable angina | Showed a significant improvement in 6MWD at 12 weeks in some studies |
| Common Adverse Events | Headache, restlessness, nausea, perspiration, flushing, jaw pain | Headache, flushing, jaw pain, diarrhea, nausea |
Experimental Protocols
Assessment of Antiplatelet Activity
A common method to assess antiplatelet activity is through in vitro platelet aggregation assays.
-
Blood Collection: Whole blood is collected from healthy human volunteers or animal models into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.
-
Platelet Aggregation Measurement: A platelet aggregometer is used to measure the change in light transmission through the PRP upon the addition of a platelet agonist (e.g., ADP, collagen).
-
Inhibition Assay: The prostacyclin analog (this compound or Beraprost) is pre-incubated with the PRP at various concentrations before the addition of the agonist to determine its inhibitory effect on aggregation. The IC50 (concentration causing 50% inhibition) can then be calculated.
Assessment of Vasodilatory Effects
Vasodilatory effects can be assessed using isolated blood vessel preparations.
-
Tissue Preparation: Arterial rings (e.g., from rat aorta or pulmonary artery) are dissected and mounted in an organ bath containing a physiological salt solution, bubbled with carbogen (95% O2, 5% CO2), and maintained at 37°C.
-
Contraction Induction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or U-46619).
-
Relaxation Assay: Once a stable contraction is achieved, cumulative concentrations of the prostacyclin analog are added to the bath, and the relaxation response is recorded.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contraction, and concentration-response curves are generated to determine the EC50 (concentration causing 50% of the maximal relaxation).
Experimental Workflow for Comparative Analysis
References
- 1. This compound Calcium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Antiplatelet effects of prostacyclin analogues: Which one to choose in case of thrombosis or bleeding? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on restenosis rate during therapeutic transluminal coronary angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolerance and pharmacology of this compound, a stable epoprostenol (prostacyclin) analogue in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Potency of Prostacyclin Analogs
A detailed guide for researchers and drug development professionals on the comparative in vitro efficacy of key prostacyclin analogs, supported by experimental data and detailed methodologies.
Prostacyclin (PGI2) and its synthetic analogs are critical therapeutic agents, particularly in the management of pulmonary arterial hypertension (PAH). Their primary mechanism of action involves binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor, which triggers a signaling cascade resulting in vasodilation and inhibition of smooth muscle cell proliferation.[1][2][3] This guide provides a comparative overview of the in vitro potency of several commonly used prostacyclin analogs, including iloprost, treprostinil, beraprost, and cicaprost, based on published experimental findings.
Comparative Potency of Prostacyclin Analogs
The in vitro potency of prostacyclin analogs is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various cellular assays. These values represent the concentration of an analog required to elicit 50% of its maximal effect, such as cAMP generation or inhibition of cell proliferation. A lower EC50 value indicates higher potency.
The following table summarizes the EC50 values for different prostacyclin analogs from comparative in vitro studies.
| Prostacyclin Analog | Assay Type | Cell Line/Tissue | EC50 (nM) | Reference |
| Treprostinil | Vasodilation | Small Human Pulmonary Vessels | 0.328 | [4][5] |
| cAMP Generation | Human Pulmonary Artery Smooth Muscle Cells (HPASMC) | 8.2 | ||
| Inhibition of Cell Proliferation | Human Pulmonary Artery Smooth Muscle Cells (HPASMC) | 4.2 | ||
| Iloprost | Vasodilation | Small Human Pulmonary Vessels | - | |
| cAMP Generation | Human Pulmonary Artery Smooth Muscle Cells (HPASMC) | 4.8 | ||
| Inhibition of Cell Proliferation | Human Pulmonary Artery Smooth Muscle Cells (HPASMC) | 21.0 | ||
| Beraprost | cAMP Generation | Human Pulmonary Artery Smooth Muscle Cells (HPASMC) | 98.2 | |
| Inhibition of Cell Proliferation | Human Pulmonary Artery Smooth Muscle Cells (HPASMC) | 40.0 | ||
| Cicaprost | cAMP Generation | Human Pulmonary Artery Smooth Muscle Cells (HPASMC) | 7.1 | |
| Inhibition of Cell Proliferation | Human Pulmonary Artery Smooth Muscle Cells (HPASMC) | 24.1 |
Note: The study on small human pulmonary vessels reported pEC50 values for vasodilation, which have been converted to EC50 for this table. A direct EC50 for Iloprost was not provided in the summary.
Signaling Pathway of Prostacyclin Analogs
Prostacyclin analogs exert their effects by activating the IP receptor. This initiates a cascade of intracellular events, as depicted in the diagram below.
Caption: Prostacyclin analog signaling pathway.
Upon binding of a prostacyclin analog to the IP receptor, adenylyl cyclase is activated, which then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), ultimately resulting in various cellular responses including smooth muscle relaxation (vasodilation) and the inhibition of cellular proliferation.
Experimental Methodologies
The in vitro potency of prostacyclin analogs is determined through a variety of experimental protocols. Below are detailed methodologies for two key assays: vasodilation in pulmonary artery rings and cAMP measurement in cultured cells.
Vasodilation Assay in Human Pulmonary Artery Rings
This assay assesses the ability of prostacyclin analogs to induce relaxation in pre-constricted blood vessel segments.
Caption: Experimental workflow for vasodilation assay.
-
Tissue Preparation: Small human pulmonary artery rings are isolated and mounted in a multiwire myograph system.
-
Equilibration: A resting tension is applied to the rings, and they are allowed to equilibrate in a physiological salt solution at 37°C, aerated with 21% O2 and 5% CO2.
-
Pre-constriction: The artery rings are pre-constricted with a vasoconstrictor agent, such as Prostaglandin F2α, to achieve a stable active tension.
-
Concentration-Response Curve: Increasing concentrations of the prostacyclin analog are cumulatively added to the myograph chamber.
-
Data Acquisition: The isometric tension of the rings is continuously measured using an amplifier and data acquisition system.
-
Data Analysis: The relaxation induced by the agonist is measured, and the EC50 (or pEC50, the negative logarithm of the molar EC50) and the maximum efficacy (Emax) are calculated to determine the potency and effectiveness of the analog.
cAMP Measurement in Human Pulmonary Artery Smooth Muscle Cells (HPASMC)
This assay quantifies the intracellular accumulation of cAMP in response to stimulation by prostacyclin analogs.
Caption: Experimental workflow for cAMP measurement assay.
-
Cell Culture: Human pulmonary artery smooth muscle cells (HPASMC) are cultured under standard conditions.
-
Cell Stimulation: The cells are stimulated with various concentrations of the prostacyclin analog for a specific duration (e.g., 15 minutes).
-
cAMP Measurement: Following stimulation, intracellular cAMP levels are measured using a commercially available assay kit, often an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of cAMP is normalized to the total protein content in each sample. A concentration-response curve is then generated to determine the EC50 value for each analog.
References
- 1. Schematic showing the pathway for synthesis and mode of action of prostacyclin (PGI2) [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vitro Characterisation of Pharmacological Effect of Prostacyclin Analogues in Comparison to Phosphodiesterase Inhibitors on Small Human Pulmonary Vessels [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of Ciprostene and Other PGI2 Analogs: A Side-Effect Profile Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side-effect profile of Ciprostene, a stable prostacyclin (PGI2) analog, with other commercially available PGI2 analogs, including epoprostenol, iloprost, treprostinil, beraprost, and the selective IP receptor agonist selexipag. The information is compiled from clinical trial data and systematic reviews to support research and development in this therapeutic area.
Introduction to PGI2 Analogs and Their Mechanism of Action
Prostacyclin (PGI2) is a naturally occurring eicosanoid with potent vasodilatory, anti-platelet, and cytoprotective properties. PGI2 analogs are synthetic molecules that mimic the actions of endogenous prostacyclin by binding to and activating the prostacyclin receptor (IP receptor). This activation triggers a signaling cascade that ultimately leads to the desired therapeutic effects, primarily in the management of pulmonary arterial hypertension (PAH) and other vascular disorders.
The primary signaling pathway of PGI2 and its analogs involves the activation of the IP receptor, a G-protein coupled receptor. This initiates a cascade that results in the relaxation of vascular smooth muscle and inhibition of platelet aggregation.
PGI2 Signaling Pathway
Caption: PGI2 analog signaling pathway leading to vasodilation and platelet inhibition.
Comparative Side-Effect Profile
The following tables summarize the incidence of common adverse events associated with this compound and other PGI2 analogs as reported in clinical trials. It is important to note that direct head-to-head comparative trials for all these agents are limited, and side-effect profiles can be influenced by the patient population, dosage, and route of administration.
Table 1: Side-Effect Profile of this compound (Intravenous)
Data from an open-label tolerance trial in patients with peripheral vascular disease (PVD) provide insight into the side-effect profile of intravenously administered this compound. The most frequently observed adverse events were characteristic of prostacyclin action.[1]
| Adverse Event | Incidence (Qualitative) | Severity |
| Headache | Most Frequent | Mild |
| Facial Flushing | Most Frequent | Mild |
| Body Warmth | Most Frequent | Mild |
| Jaw Pain | Most Frequent | Mild |
| Sleepiness | Most Frequent | Mild |
| Nausea | Frequent | Mild |
| Restlessness | Frequent | Mild |
| Perspiration | Frequent | Mild |
Table 2: Comparative Side-Effect Profile of Other PGI2 Analogs
This table presents a summary of common side effects for other PGI2 analogs, with quantitative data derived from various clinical trials and meta-analyses. The route of administration is specified as it significantly impacts the side-effect profile.
| Adverse Event | Epoprostenol (IV) | Iloprost (Inhaled) | Treprostinil (SC) | Beraprost (Oral) | Selexipag (Oral) |
| Headache | 65%[2] | 16.4%[3] | 85%[4] | 53% (with flushing)[5] | 65% |
| Jaw Pain | 26% | - | 85% | Common | 26% |
| Nausea | 33% | - | 85% | Common | 33% |
| Diarrhea | 42% | - | 85% | Common | 42% |
| Flushing | 12% | 12.4% | - | 53% (with headache) | 12% |
| Infusion Site Pain | N/A | N/A | 85% | N/A | N/A |
| Cough | N/A | 17% | - | N/A | N/A |
| Vomiting | 18% | - | - | - | 18% |
| Pain in Extremity | 17% | - | - | - | 17% |
| Myalgia | 16% | - | - | - | 16% |
| Arthralgia | 11% | - | - | - | 11% |
Note: "-" indicates that the side effect was not reported as a primary or common adverse event in the cited sources. N/A indicates the side effect is not applicable to the route of administration.
Experimental Protocols
Detailed methodologies for the key clinical trials cited are essential for a comprehensive understanding of the presented data.
This compound Open-Label Tolerance Trial (Linet et al., 1988)
-
Objective: To investigate the tolerance of this compound in patients with peripheral vascular disease.
-
Study Design: An open-label, non-comparative tolerance trial.
-
Participants: Nine patients with PVD, verified by arteriography and clinical findings.
-
Intervention: this compound was infused intravenously for 8 hours a day, once a week for 4 consecutive weeks, at a dose of 120 ng/kg/min.
-
Data Collection: Adverse medical events were recorded throughout the study period. No consistent changes in blood pressure and heart rate were observed.
GRIPHON Study (Selexipag)
-
Objective: To evaluate the efficacy and safety of the oral prostacyclin-receptor agonist selexipag in patients with pulmonary arterial hypertension.
-
Study Design: A multicenter, double-blind, placebo-controlled, event-driven, phase 3 study.
-
Participants: 1156 patients with PAH, who were randomly assigned to receive selexipag or placebo.
-
Intervention: Patients received selexipag or placebo, with the dose of selexipag individualized to a maximum of 1600 μg twice daily.
-
Data Collection: The primary composite end point was death or a complication related to PAH. Adverse events were recorded at each study visit.
Experimental Workflow for a Typical PGI2 Analog Clinical Trial
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial of a PGI2 analog.
Discussion
The available data indicates that this compound, when administered intravenously, exhibits a side-effect profile that is qualitatively similar to other prostacyclin analogs, with headache, flushing, jaw pain, and gastrointestinal symptoms being prominent. However, without direct, quantitative comparative data, it is challenging to definitively position this compound's tolerability relative to other agents.
The route of administration plays a crucial role in the side-effect profile of PGI2 analogs. Intravenous and subcutaneous formulations, such as those for epoprostenol and treprostinil, are associated with infusion site reactions, which are not a concern with oral or inhaled formulations. Conversely, inhaled agents like iloprost can cause respiratory side effects such as coughing.
The development of oral agents like beraprost and the selective IP receptor agonist selexipag has offered more convenient treatment options, though they are still associated with the characteristic systemic side effects of prostacyclin mimetics. The GRIPHON trial for selexipag provides robust, long-term safety data for an oral agent in this class.
For researchers and drug development professionals, this comparative guide highlights the common class-wide side effects of PGI2 analogs while underscoring the variations influenced by the specific molecule and its delivery method. Further head-to-head clinical trials would be necessary to establish a more definitive comparative safety and tolerability profile of this compound against other PGI2 analogs.
References
- 1. This compound in patients with peripheral vascular disease (PVD). An open-label, tolerance trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GRIPHON Trial for Pulmonary Arterial Hypertension (PAH) [uptravihcp.com]
- 3. Efficacy and safety of iloprost in the treatment of pulmonary arterial hypertension: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continuous subcutaneous infusion of treprostinil, a prostacyclin analogue, in patients with pulmonary arterial hypertension: a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral beraprost sodium improves exercise capacity and ventilatory efficiency in patients with primary or thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Ciprostene's Vasodilatory Properties: An In Vitro Comparative Guide
This guide offers a detailed comparison of the in vitro vasodilatory effects of Ciprostene, a stable prostacyclin analog, against other vasodilators. The content is tailored for researchers, scientists, and professionals in drug development, providing objective data and experimental protocols to inform research and development in this area.
Comparative Analysis of Vasodilatory Potency
The vasodilatory potency of a compound is a critical parameter in its pharmacological assessment. The following table summarizes the available in vitro data for this compound and other relevant vasodilators. Potency is expressed as pEC50, which is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value signifies greater potency.
| Compound | Vessel Type | Pre-constricting Agent | pEC50 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Iloprost | Human Pulmonary Artery | Phenylephrine | 8.84 ± 0.15 |
| Treprostinil | Human Pulmonary Artery | Phenylephrine | 9.48 ± 0.13 |
| Prostaglandin E1 | Bovine Coronary Artery | Prostaglandin F2α | ~7.0* |
Note: The pEC50 value for Prostaglandin E1 is an approximation derived from graphical representations in the cited literature, as an exact value was not explicitly stated.
Experimental Protocols: Wire Myograph Assay
The wire myograph technique is a standard in vitro method used to assess the vasoactive properties of compounds by measuring the isometric tension of isolated blood vessel segments.
Detailed Methodology
-
Tissue Preparation:
-
Arterial segments (e.g., thoracic aorta, mesenteric artery) are carefully dissected from the animal model and immediately placed in cold Krebs-Henseleit physiological salt solution.
-
Under a dissecting microscope, adhering connective and adipose tissues are meticulously removed.
-
The cleaned artery is then cut into 2-3 mm rings.
-
-
Mounting the Arterial Rings:
-
Two fine tungsten wires are carefully passed through the lumen of the arterial ring.
-
These wires are then mounted onto the jaws of the wire myograph, with one jaw connected to a force transducer and the other to a micrometer for precise tension adjustments.
-
The mounted vessel is immersed in a chamber containing physiological salt solution, maintained at 37°C, and continuously aerated with a gas mixture of 95% O2 and 5% CO2.
-
-
Equilibration and Viability Assessment:
-
The arterial ring is allowed to equilibrate for a period of 30 to 60 minutes.
-
A normalization procedure is performed to determine the optimal resting tension for the vessel.
-
The viability of the smooth muscle is confirmed by eliciting a contractile response with a high concentration of potassium chloride.
-
The integrity of the endothelium is assessed by pre-constricting the vessel with an agonist like phenylephrine and then observing relaxation in response to an endothelium-dependent vasodilator such as acetylcholine.
-
-
Vasodilation Experiment:
-
The arterial ring is contracted to a submaximal level (approximately 80% of the maximum response) using a suitable vasoconstrictor agonist (e.g., phenylephrine or U46619).
-
Once a stable contractile plateau is achieved, the test compound (e.g., this compound) is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The resulting relaxation is continuously recorded and is expressed as a percentage of the pre-induced contraction.
-
From the concentration-response data, key parameters such as the EC50 and the maximal relaxation (Emax) are calculated.
-
Visualizing the Mechanisms
Signaling Pathway of Prostacyclin Analogs
This compound, as a prostacyclin analog, induces vasodilation by activating the prostacyclin (IP) receptor on vascular smooth muscle cells. This triggers a downstream signaling cascade, leading to muscle relaxation and a widening of the blood vessel lumen.
Experimental Workflow: In Vitro Vasodilation Assay
The following diagram outlines the sequential steps of a typical wire myograph experiment designed to evaluate the vasodilatory effects of a test compound.
Benchmarking Ciprostene: A Comparative Analysis Against Current Therapies for Peripheral Artery Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational prostacyclin analog, Ciprostene, with current therapeutic agents for peripheral artery disease (PAD). Drawing on available preclinical and early clinical data, this document aims to contextualize the pharmacological profile of this compound within the modern treatment landscape for PAD.
Introduction to this compound
This compound is a chemically stable synthetic analog of prostacyclin (PGI₂). Developed by the Upjohn Company, its therapeutic potential was explored in the context of cardiovascular diseases, including peripheral vascular disease[1]. Like endogenous prostacyclin, this compound was designed to exert potent effects on the cardiovascular system, primarily through vasodilation and inhibition of platelet aggregation[2][3]. However, its clinical development was discontinued[4]. This guide revisits the available data on this compound to offer a comparative perspective against established and contemporary PAD therapies.
Mechanism of Action: The Prostacyclin Pathway
This compound functions as a prostacyclin agonist. Its mechanism of action is centered on the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor found on the surface of platelets and vascular smooth muscle cells.
Binding of this compound to the IP receptor initiates a signaling cascade that involves the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to two primary physiological responses:
-
Platelet Inhibition: Elevated cAMP levels in platelets inhibit their activation, aggregation, and adhesion, thereby reducing the risk of thrombus formation.
-
Vasodilation: In vascular smooth muscle cells, increased cAMP promotes muscle relaxation, leading to the widening of blood vessels (vasodilation), which improves blood flow and reduces vascular resistance.
References
- 1. This compound in patients with peripheral vascular disease (PVD). An open-label, tolerance trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Evaluation of four different methods to measure endothelium-dependent vasodilation in the human peripheral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Going with the flow” in modeling fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ciprostene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential information and procedural guidance for the safe disposal of Ciprostene, specifically addressing this compound (calcium salt), based on available safety data.
Safety and Handling
According to the Safety Data Sheet (SDS) for this compound (calcium salt), the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] Standard laboratory safety protocols should be followed during handling. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles.[2]
Key Safety Information for this compound (calcium salt):
| Parameter | Value | Reference |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Flammability | Product is not flammable | |
| First Aid (General) | No special measures required. In case of discomfort, consult a doctor. |
Disposal Procedures for this compound (calcium salt)
While the safety data sheet for this compound (calcium salt) does not provide specific disposal instructions, general best practices for the disposal of non-hazardous pharmaceutical waste in a laboratory setting should be followed. The primary goal is to prevent the release of chemical substances into the environment.
Step-by-Step Disposal Protocol:
-
Review Local Regulations: Before disposal, always consult your institution's environmental health and safety (EHS) guidelines, as well as local, state, and federal regulations regarding chemical waste.
-
Categorize the Waste: Identify the waste as non-hazardous pharmaceutical waste.
-
Prepare for Disposal:
-
If the this compound is in its original container, ensure the container is securely sealed.
-
If it is a prepared solution or has been used in an experiment, it should be collected in a designated, properly labeled waste container.
-
-
Disposal Options:
-
In-House Waste Management: Follow your facility's established procedures for non-hazardous chemical waste. This may involve placing it in a designated container for collection by your institution's waste management service.
-
Third-Party Disposal: For larger quantities or in the absence of an in-house program, a licensed chemical waste disposal company should be contacted. These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner.
-
Landfill (as a last resort): For small quantities of non-hazardous solid waste like this compound (calcium salt), and if permitted by local regulations, it may be acceptable to dispose of it in the trash. To do this safely:
-
Remove the substance from its original container.
-
Mix it with an inert and undesirable substance such as cat litter, dirt, or used coffee grounds. Do not crush tablets or capsules.
-
Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.
-
Dispose of the sealed container in the municipal solid waste.
-
Scratch out or remove all personal or identifying information from the original product label before disposing of the empty container.
-
-
Important Considerations:
-
Do Not Flush: Never dispose of this compound or any pharmaceutical waste down the drain or toilet unless specifically instructed to do so by the manufacturer or regulatory agencies. This practice can lead to water contamination.
-
Avoid Incineration unless Permitted: Do not incinerate chemical waste unless you are using a licensed hazardous waste incinerator. Improper incineration can release harmful substances into the atmosphere.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the available safety and handling literature. The disposal procedures outlined above are based on general best practices for laboratory chemical waste management.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound (calcium salt).
References
Essential Safety and Operational Protocols for Handling Ciprostene
Disclaimer: A specific Safety Data Sheet (SDS) for Ciprostene was not located. The following guidance is based on the safety protocols for structurally and functionally similar prostacyclin analogs, such as Iloprost, Treprostinil, and Beraprost. It is imperative to handle this compound with the assumption that it is a potent and hazardous compound.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The protocols outlined below are designed to ensure user safety and proper management of the compound from receipt to disposal.
Personal Protective Equipment (PPE) and Hazard Summary
Proper PPE is the primary defense against exposure. Based on the hazard profiles of related prostacyclin analogs, a comprehensive PPE strategy is mandatory. The following table summarizes the known hazards of similar compounds and the required PPE.
| Hazard Category | Associated Risks from Prostacyclin Analogs | Required Personal Protective Equipment |
| Acute Toxicity | Toxic or fatal if swallowed, in contact with skin, or if inhaled.[1][2][3] | Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required. Change gloves every 30 minutes or immediately upon contamination. Body Protection: A disposable, impermeable gown that closes in the back.[4] Respiratory Protection: A fit-tested N95 or higher-level respirator should be used, especially when handling powders or creating aerosols.[5] |
| Skin and Eye Irritation | Causes serious eye irritation and potential skin irritation. | Eye/Face Protection: Chemical splash goggles and a face shield are mandatory. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Full PPE as listed is required to minimize any potential exposure. |
| Flammability | Some analogs are formulated in flammable liquids. | Handle away from ignition sources. Use non-sparking tools. |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict, step-by-step protocol is essential to minimize exposure risk and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
All handling of this compound, especially of powdered forms, must be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.
-
The work surface should be covered with a disposable, absorbent plastic-backed pad to contain any spills.
-
Ensure an eye-wash station and safety shower are readily accessible.
2. Donning of Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don two pairs of chemotherapy-rated nitrile gloves, with the inner glove tucked under the cuff of the gown and the outer glove over the cuff.
-
Wear a disposable, impermeable gown, shoe covers, and a hair cover.
-
Put on a fit-tested N95 respirator or a higher level of respiratory protection.
-
Wear chemical splash goggles and a face shield.
3. Compound Handling:
-
When handling the compound, always use tools and techniques that minimize the generation of dust or aerosols.
-
If dissolving the compound, add the solvent slowly and carefully to the vial.
-
Ensure all containers are clearly labeled as "Cytotoxic" or with the appropriate hazard symbol.
4. Decontamination and Cleaning:
-
All surfaces and equipment that come into contact with this compound must be decontaminated. Wipe down surfaces with a suitable deactivating agent, followed by a cleaning agent.
-
Dispose of all cleaning materials as hazardous waste.
5. Doffing of Personal Protective Equipment (PPE):
-
Remove PPE in the following order to prevent re-contamination: outer gloves, face shield, gown, inner gloves.
-
Dispose of all disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
A clear plan for the storage, transport, and disposal of this compound is critical for safety and compliance.
Storage and Transport:
-
Store this compound in a secure, well-ventilated, and clearly marked area, away from incompatible materials.
-
When transporting the compound within the facility, use sealed, shatter-proof secondary containers.
Spill Management:
-
In the event of a spill, evacuate the area and alert safety personnel.
-
Only trained personnel with appropriate PPE should clean up the spill using a designated spill kit for cytotoxic drugs.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Waste Disposal:
-
All materials contaminated with this compound, including unused compound, empty vials, PPE, and cleaning materials, must be disposed of as hazardous pharmaceutical waste.
-
Collect all waste in clearly labeled, leak-proof, and puncture-resistant containers. These containers are often color-coded, with black being common for hazardous pharmaceutical waste.
-
Do not dispose of any this compound waste in the regular trash or down the drain.
-
Utilize a licensed hazardous waste disposal company for the final disposal of the waste, typically through incineration.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
